Product packaging for Carbadox(Cat. No.:CAS No. 6804-07-5)

Carbadox

Cat. No.: B606473
CAS No.: 6804-07-5
M. Wt: 262.22 g/mol
InChI Key: OVGGLBAWFMIPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carbadox (CAS 6804-07-5) is a synthetic antimicrobial compound of the quinoxaline-di-N-oxide class, provided for research applications. This broad-spectrum agent is primarily bactericidal, with a mechanism of action that involves the inhibition of bacterial DNA synthesis . Its research applications are predominantly in veterinary science, where it has been historically used to control swine dysentery and bacterial enteritis, and to improve feed efficiency in swine .this compound is recognized for its profound impact on the gut microbiome. Studies show that it induces the SOS pathway and prophage in bacteria, facilitating the phage-mediated transmission of antibiotic resistance genes, including those conferring resistance to tetracyclines, aminoglycosides, and beta-lactams . This makes it a valuable tool for researching horizontal gene transfer and the unintended consequences of antimicrobial use.Researchers should note that this compound is genotoxic, carcinogenic in rodents, and a known teratogen . Its use is prohibited in food-producing animals in the European Union, Canada, and Australia . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N4O4 B606473 Carbadox CAS No. 6804-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGGLBAWFMIPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name CARBADOX
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043913
Record name Carbadox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; Practically insoluble in water; [Merck Index], YELLOW CRYSTALS.
Record name Carbadox
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4203
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CARBADOX
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 58 mg/L at 22 °C, Solubility in water: none
Details Stock TJ et al; Environ Sci Technol 39: 135-42 (2005)
Record name CARBADOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7028
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Stock TJ et al; Environ Sci Technol 39: 135-42 (2005)
Record name CARBADOX
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 25 °C:
Record name CARBADOX
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Minute yellow crystals

CAS No.

6804-07-5
Record name Carbadox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6804-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbadox [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006804075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbadox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbadox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.163
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBADOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2X04R2E2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARBADOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7028
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CARBADOX
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

239.5-240 °C, 239.5 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 310
Record name CARBADOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7028
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 310
Record name CARBADOX
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Carbadox's Mechanism of Action on Bacterial DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbadox is a quinoxaline-di-N-oxide antimicrobial agent with a well-documented history of use in veterinary medicine, primarily for the control of swine dysentery and for growth promotion. Its efficacy is rooted in its ability to interfere with bacterial DNA, a mechanism that also underlies its genotoxic and mutagenic properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound on bacterial DNA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved biological pathways and experimental workflows. The primary mechanism of this compound's antibacterial activity is the induction of DNA damage, which consequently triggers the bacterial SOS response and, notably, the lytic cycle of prophages within the bacterial genome.

Core Mechanism: DNA Damage and its Consequences

This compound's primary mode of action is not targeted inhibition of a single enzyme but rather the induction of widespread DNA damage.[1][2] This genotoxicity is a hallmark of this compound and its metabolites, leading to downstream effects that are ultimately detrimental to the bacterial cell.[3][4]

Inhibition of DNA Synthesis

While this compound is known to inhibit DNA synthesis, the precise molecular interactions remain to be fully elucidated. It is hypothesized that the DNA damage caused by this compound and its reactive metabolites interferes with the replication machinery, leading to a cessation of DNA synthesis. However, specific quantitative data, such as IC50 or Ki values for the inhibition of bacterial DNA gyrase or topoisomerases, are not extensively reported in the available scientific literature.

Induction of the SOS Response

The DNA damage inflicted by this compound activates the bacterial SOS response, a complex regulatory network aimed at repairing DNA and enhancing cell survival.[5] This response is a key indicator of DNA damage and is a central part of this compound's mechanism of action.[2]

Prophage Induction: A Key Bactericidal Effect

A significant and potent mechanism of this compound's bactericidal activity is the induction of prophages.[1][5] Many bacteria harbor dormant bacteriophages (prophages) within their genomes. The DNA damage caused by this compound triggers the SOS response, which in turn can lead to the excision of these prophages and the initiation of the lytic cycle.[5] This results in the production of new phage particles and the lysis of the bacterial host cell.[5]

Quantitative Data Summary

ParameterOrganism/SystemConcentration/DoseObserved EffectReference(s)
Genotoxicity Vero CellsNot specifiedIncreased DNA fragmentation (Comet Assay)[3]
Mutagenicity Salmonella typhimuriumNot specifiedPositive in Ames test[4]
DNA Damage Bacillus subtilis H17 (rec+) and M45 (rec-)Not specifiedPositive in rec-assay for DNA-modifying effects[4]
Prophage Induction Salmonella enterica serovar TyphimuriumBelow MICInduction of the SOS pathway[5]
Prophage Induction Swine Gut MicrobiomeStandard doses in feedAcute induction of prophage and transfer of phage-encoded antibiotic resistance genes[2]
Bacterial Community Alteration Swine Gut MicrobiotaIn-feedSignificant alterations in bacterial community structure within 4 days[1][6]
Metabolism Rat, pig, and chicken liver microsomesNot specifiedIdentification of seven metabolites, with N→O group reduction and hydroxylation as main pathways[7]

Experimental Protocols

Prophage Induction Assay in Salmonella enterica

This protocol is based on methodologies described in studies investigating this compound-induced prophage activation.[5]

Objective: To determine if a sub-inhibitory concentration of this compound can induce prophage and subsequent bacterial lysis in a lysogenic strain of Salmonella enterica.

Materials:

  • Lysogenic strain of Salmonella enterica

  • Luria-Bertani (LB) broth

  • This compound stock solution

  • Spectrophotometer

  • Shaking incubator

  • Chloroform

  • Centrifuge and tubes

  • Phage-sensitive indicator strain of Salmonella enterica

  • LB agar plates and soft agar overlay

Procedure:

  • Grow the lysogenic Salmonella strain in LB broth at 37°C with shaking to an early logarithmic phase (OD600 of ~0.2-0.3).

  • Divide the culture into two flasks: one as a control and one for this compound treatment.

  • To the treatment flask, add this compound to a final concentration below the minimum inhibitory concentration (MIC) for the strain. A concentration of 0.5 µg/mL has been used effectively in some studies.

  • Incubate both flasks at 37°C with shaking.

  • Monitor the optical density (OD600) of both cultures over several hours. A decrease in the OD600 of the treated culture compared to the control indicates bacterial lysis.

  • To confirm phage release, take samples from both cultures at various time points.

  • Add a few drops of chloroform to the samples to lyse any remaining bacteria and release intracellular phages.

  • Centrifuge the samples to pellet the cell debris.

  • Serially dilute the supernatant and perform a plaque assay using the phage-sensitive indicator strain and a soft agar overlay technique.

  • Incubate the plates overnight at 37°C and count the plaque-forming units (PFUs) to quantify the number of induced phages.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

This is a generalized protocol for the alkaline comet assay, which has been used to demonstrate this compound-induced DNA damage in eukaryotic cells and can be adapted for bacterial cells.[3][8][9][10][11]

Objective: To qualitatively and quantitatively assess DNA strand breaks in individual bacterial cells following exposure to this compound.

Materials:

  • Bacterial culture

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Microscope slides

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100, 10% DMSO)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Expose the bacterial culture to various concentrations of this compound for a defined period. Include a negative control (no this compound) and a positive control (a known DNA damaging agent).

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Resuspend the cell pellet in PBS at a suitable concentration.

  • Mix the cell suspension with molten LMA at 37°C.

  • Pipette the cell-LMA mixture onto a microscope slide pre-coated with NMA. Cover with a coverslip and allow to solidify on ice.

  • Carefully remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.

  • Gently remove the slides and neutralize them by washing with neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the slides using a fluorescence microscope. The resulting images will show "comets," where the head is the intact nuclear DNA and the tail consists of fragmented DNA that has migrated during electrophoresis.

  • Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail using image analysis software.

Visualizations

Signaling Pathway: this compound-Induced SOS Response and Prophage Lysis

carbadox_sos_prophage This compound This compound Metabolites Metabolites This compound->Metabolites Metabolism DNA_Damage Bacterial DNA Damage (Strand Breaks) This compound->DNA_Damage Metabolites->DNA_Damage SOS_Response SOS Response Activation (RecA, LexA) DNA_Damage->SOS_Response Inhibition_Replication Inhibition of DNA Replication DNA_Damage->Inhibition_Replication Lytic_Cycle Prophage Excision & Lytic Cycle Induction SOS_Response->Lytic_Cycle DNA_Repair DNA Repair SOS_Response->DNA_Repair Prophage Integrated Prophage Prophage->Lytic_Cycle Cell_Lysis Bacterial Cell Lysis Lytic_Cycle->Cell_Lysis

Caption: this compound and its metabolites cause DNA damage, triggering the SOS response, which leads to DNA repair or prophage induction and subsequent cell lysis.

Experimental Workflow: Genotoxicity Assessment using Comet Assay

comet_assay_workflow start Start: Bacterial Culture exposure Exposure to this compound (Dose-Response & Time-Course) start->exposure harvest Cell Harvesting & Washing exposure->harvest embedding Embedding Cells in Agarose on Microscope Slide harvest->embedding lysis Cell Lysis (Detergent & High Salt) embedding->lysis unwinding DNA Unwinding (Alkaline Buffer) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining (Fluorescent Dye) electrophoresis->staining visualization Fluorescence Microscopy staining->visualization analysis Image Analysis (Quantify DNA in Comet Tail) visualization->analysis end End: Genotoxicity Data analysis->end

Caption: Workflow for assessing this compound-induced DNA damage in bacteria using the comet assay.

Conclusion and Future Directions

The antibacterial mechanism of this compound is intrinsically linked to its genotoxic properties. By causing DNA damage, this compound triggers a cascade of events in bacteria, including the SOS response and, crucially, the induction of prophages, which leads to cell lysis. While this mechanism is effective, the inherent mutagenicity of this compound and its metabolites has led to regulatory scrutiny and bans in several countries.

For drug development professionals, understanding this mechanism is vital for the design of new antibacterial agents that may target similar pathways but with improved safety profiles. Future research should focus on elucidating the precise molecular interactions between this compound's reactive metabolites and bacterial DNA, as well as quantifying the inhibitory effects on key enzymes of DNA replication. Such studies would provide a more complete picture of this potent antimicrobial agent and could inform the development of safer alternatives.

References

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Carbadox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbadox is a quinoxaline-1,4-dioxide derivative used as an antibacterial agent and growth promoter in swine.[1] Despite its efficacy, significant concerns have been raised regarding its safety, leading to its ban in several countries, including the European Union and Canada.[2][3] Extensive research has demonstrated that this compound is a genotoxic and carcinogenic compound.[1][2] This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies of this compound, detailing the experimental protocols, summarizing quantitative data, and illustrating key pathways and workflows. The findings underscore the compound's ability to induce DNA damage, mutations, and chromosomal aberrations across a variety of test systems.

Mechanisms of this compound-Induced Genotoxicity

This compound exerts its genotoxic effects primarily by inducing DNA damage, which can lead to mutations and chromosomal instability. In vitro studies have shown that this compound can induce the SOS DNA repair pathway in bacteria.[4] Its mode of action involves the formation of DNA adducts, which, if not properly repaired, can result in point mutations and larger chromosomal damage. All single base substitutions induced by this compound have been observed at G:C base pairs.[5] The cellular response to this compound-induced DNA damage involves complex DNA repair pathways.

G cluster_0 Cellular Exposure cluster_1 DNA Damage Induction cluster_2 Cellular Response & Repair cluster_3 Genotoxic Outcomes This compound This compound Exposure DNA_Adducts Formation of DNA Adducts This compound->DNA_Adducts DNA_Breaks Single & Double Strand Breaks DNA_Adducts->DNA_Breaks SOS SOS Response (Bacteria) DNA_Adducts->SOS Triggers NER Nucleotide Excision Repair (NER) DNA_Breaks->NER Activates BER Base Excision Repair (BER) DNA_Breaks->BER Activates HR Homologous Recombination (HR) DNA_Breaks->HR Activates Chrom_Aberrations Chromosomal Aberrations DNA_Breaks->Chrom_Aberrations Leads to Mutations Point Mutations & Frameshifts NER->Mutations Repair Failure BER->Mutations Repair Failure HR->Mutations Repair Failure Micronuclei Micronuclei Formation Chrom_Aberrations->Micronuclei Results in G cluster_workflow In Vitro Chromosomal Aberration Assay Workflow A 1. Cell Culture (e.g., Human Lymphocytes, CHO cells) B 2. Exposure to this compound (Multiple concentrations, +/- S9 mix) A->B C 3. Metaphase Arrest (Add Colchicine) B->C D 4. Cell Harvesting (Hypotonic treatment, Fixation) C->D E 5. Slide Preparation & Staining D->E F 6. Microscopic Analysis (Score metaphase spreads for aberrations) E->F G 7. Data Analysis (Compare % aberrant cells to control) F->G G This compound This compound DCBX Desoxythis compound (DCBX) This compound->DCBX Metabolism Hydrazine Hydrazine This compound->Hydrazine Possible Metabolism Geno_Yes Genotoxic & Carcinogenic This compound->Geno_Yes QCA Quinoxaline-2-carboxylic acid (QCA) DCBX->QCA Further Metabolism DCBX->Geno_Yes Hydrazine->Geno_Yes Geno_No Not Genotoxic or Carcinogenic QCA->Geno_No

References

An In-depth Technical Guide to the Degradation Products of Carbadox and Their Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbadox is a quinoxaline-di-N-oxide derivative that has been utilized in the swine industry as an antimicrobial agent to control dysentery and promote growth.[1][2][3] Despite its efficacy, concerns regarding the toxicological profile of this compound and its metabolites have led to regulatory scrutiny and bans in several countries.[2][3] This technical guide provides a comprehensive overview of the degradation products of this compound, their formation pathways, and a detailed assessment of their toxicity. The information is intended to support research, drug development, and risk assessment activities related to this compound and its derivatives.

This compound Degradation Pathway

This compound undergoes extensive metabolism in swine, leading to a variety of degradation products. The primary metabolic pathway involves the sequential reduction of the N-oxide groups and cleavage of the side chain. The ultimate persistent metabolite found in tissues is quinoxaline-2-carboxylic acid (QCA).[4][5][6]

Carbadox_Degradation This compound This compound DCBX Desoxythis compound (DCBX) This compound->DCBX Reduction of N-oxide Aldehyde Quinoxaline-1,4-di-N-oxide-2-carboxaldehyde This compound->Aldehyde Side-chain cleavage QCA Quinoxaline-2-carboxylic acid (QCA) DCBX->QCA Further metabolism Aldehyde->QCA Oxidation

Figure 1: Simplified metabolic degradation pathway of this compound.

Toxicological Profile of this compound and Its Degradation Products

The toxicity of this compound and its metabolites varies significantly. This compound and its initial metabolite, desoxythis compound (DCBX), are recognized as genotoxic carcinogens, while the final metabolite, quinoxaline-2-carboxylic acid (QCA), is considered non-carcinogenic.[1][2]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and its key degradation products.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRouteLD50Reference
This compoundMouseOral2810 mg/kg bw[7]
This compoundRatOral850 mg/kg bw[7][8]
Desoxythis compoundRatOralHarmful if swallowed (Category 4)[9]
Quinoxaline-2-carboxylic acid--No significant acute toxicological data identified[10]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

CompoundTest SpeciesStudy TypeNOAELLOAELReference
This compoundRatDevelopmental Toxicity10 mg/kg bw/day (embryotoxicity)-[1]
This compoundRatDevelopmental Toxicity50 mg/kg bw/day (teratogenicity)-[1]
This compoundRatThree-generation Reproductive Toxicity2.5 mg/kg bw/day-[1]
Quinoxaline-2-carboxylic acidRatThree-generation Reproductive Toxicity100 mg/kg bw/day-[2]
Quinoxaline-2-carboxylic acidRat2-year Chronic Study50 mg/kg bw/day-[2]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are summaries of methodologies employed in key studies cited in this guide.

Carcinogenicity Study of this compound in Rats (Summary)
  • Objective: To assess the chronic toxicity and carcinogenic potential of this compound.

  • Test Animals: Charles River C-D rats (10 per sex per dose group).

  • Administration: this compound was administered in the diet at doses of 0, 5, 10, 25, 50, and 100 mg/kg body weight/day for 26 months. Feed concentrations were adjusted weekly based on body weight and food consumption.

  • Observations: Clinical signs, body weight, and food consumption were recorded weekly. Hematology and urinalysis were evaluated at 3, 6, 12, 18, and 25 months.

  • Pathology: Gross necropsies were performed on all animals. Tissues were examined histopathologically.

  • Reference: [1]

Three-Generation Reproductive Toxicity Study of Quinoxaline-2-carboxylic Acid in Rats (Summary)
  • Objective: To evaluate the potential reproductive and developmental toxicity of QCA.

  • Test Animals: Rats (20 per sex per dose level).

  • Administration: QCA was administered in the feed to produce target doses of 25, 50, and 100 mg/kg body weight/day over three generations, with two litters per generation.

  • Breeding: The initial generation (F0) was bred after approximately 60 days of treatment.

  • Observations: Parameters related to fertility, gestation, lactation, and offspring viability and growth were recorded.

  • Reference: [1]

Experimental_Workflow cluster_protocol General Toxicology Study Workflow start Test Substance Administration observation In-life Observations (Clinical signs, body weight, etc.) start->observation sampling Biological Sampling (Blood, urine) observation->sampling necropsy Gross Necropsy sampling->necropsy histopath Histopathology necropsy->histopath end Data Analysis & Reporting histopath->end

Figure 2: A generalized workflow for in vivo toxicity studies.

Mechanism of Genotoxicity: DNA Damage and the SOS Response

The genotoxicity of this compound is attributed to its ability to cause DNA damage.[7] In prokaryotic systems, this damage induces the SOS response, a global regulatory network that controls DNA repair and mutagenesis.[7][11][12]

The proposed mechanism involves the following steps:

  • This compound or its reactive metabolites cause DNA lesions.

  • The presence of single-stranded DNA (ssDNA) at sites of damage activates the RecA protein.

  • Activated RecA (RecA*) stimulates the autocatalytic cleavage of the LexA repressor protein.

  • Cleavage of LexA leads to the derepression of numerous SOS genes involved in DNA repair, some of which are error-prone, leading to mutations.

SOS_Pathway cluster_sos This compound-Induced SOS Response This compound This compound DNA_Damage DNA Damage (ssDNA gaps) This compound->DNA_Damage RecA RecA DNA_Damage->RecA activates RecA_active RecA* RecA->RecA_active forms filament on ssDNA LexA LexA (Repressor) RecA_active->LexA stimulates cleavage SOS_Genes SOS Genes (DNA Repair, Mutagenesis) LexA->SOS_Genes represses SOS_Response SOS Response SOS_Genes->SOS_Response expression leads to

Figure 3: Signaling pathway of the this compound-induced SOS response in prokaryotes.

Conclusion

The available data clearly indicate that this compound and its metabolite, desoxythis compound, are genotoxic carcinogens.[1][2] In contrast, the terminal metabolite, quinoxaline-2-carboxylic acid, demonstrates a significantly lower toxicity profile. The primary mechanism of this compound-induced genotoxicity appears to be through DNA damage, which in bacteria, triggers the error-prone SOS repair pathway. This comprehensive technical guide, with its consolidated data tables, protocol summaries, and pathway diagrams, serves as a valuable resource for professionals involved in the safety assessment of veterinary drugs and the development of safer alternatives. Further research is warranted to fully elucidate the toxicological profile of all this compound metabolites and to develop more sensitive analytical methods for their detection in food products.

References

Molecular Basis of Carbadox-Induced DNA Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbadox is a quinoxaline-di-N-oxide antimicrobial drug that has been used in swine production to promote growth and prevent disease. However, its use has been curtailed in many regions due to concerns about its carcinogenic and genotoxic properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced DNA damage. It details the types of genetic lesions produced, the cellular signaling pathways activated in response to this damage, and comprehensive protocols for key experimental assays used to assess its genotoxicity. This guide is intended to be a valuable resource for researchers investigating the toxicology of this compound and for professionals involved in the development of safer veterinary drugs.

Introduction

This compound's utility as a veterinary therapeutic is overshadowed by its classification as a genotoxic carcinogen. The capacity of this compound to induce DNA damage is the primary driver of its mutagenic and carcinogenic potential. Understanding the precise molecular interactions between this compound and DNA, as well as the subsequent cellular responses, is critical for a comprehensive risk assessment and for the development of alternative, safer compounds. This guide will explore the fundamental molecular events that define this compound's genotoxicity.

Mechanism of this compound-Induced DNA Damage

The genotoxicity of this compound is intrinsically linked to its chemical structure and metabolic activation. While the parent compound is reactive, its metabolites are also implicated in DNA damage. The primary mechanisms of damage are believed to involve the generation of reactive intermediates that can directly interact with DNA, leading to a variety of lesions.

Types of DNA Damage

This compound has been shown to induce several types of DNA damage, including:

  • DNA Strand Breaks: Studies utilizing the comet assay have demonstrated that this compound can cause both single- and double-strand breaks in DNA. This damage is a direct result of the chemical's interaction with the phosphodiester backbone of DNA or as a consequence of cellular repair processes attempting to excise other forms of damage.

  • Chromosomal Aberrations: As a clastogenic agent, this compound can induce structural and numerical chromosomal changes. These include the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis. Other observed aberrations include chromosome breaks, gaps, and aneuploidy.

  • DNA Adducts: While less specifically characterized for this compound in publicly available literature, compounds with similar structures are known to form covalent adducts with DNA bases. These adducts can distort the DNA helix, block replication and transcription, and lead to mutations if not repaired. The 32P-postlabeling assay is a highly sensitive method for detecting such adducts.

Quantitative Analysis of this compound-Induced DNA Damage

The quantification of DNA damage is essential for assessing the genotoxic potency of a compound. The following table summarizes quantitative data on this compound-induced chromosomal aberrations in mouse bone marrow cells.

This compound Dose (mg/kg b.w.)Percentage of Aneuploid CellsPercentage of Polyploid Cells
0.29.94%0.93%
0.413.25%1.16%
0.816.08%2.32%

Data adapted from in vivo studies on BALB/c mice.

Cellular Response to this compound-Induced DNA Damage

Cells possess a sophisticated network of signaling pathways, collectively known as the DNA Damage Response (DDR), to detect and respond to genetic insults. The presence of this compound-induced DNA lesions triggers the activation of this network, leading to cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.

The ATM/ATR Signaling Cascade

The primary sensors of DNA double-strand breaks and stalled replication forks are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), respectively. Upon detection of DNA damage, these kinases are activated through autophosphorylation and subsequently phosphorylate a multitude of downstream targets.

cluster_0 This compound Exposure cluster_1 DNA Damage cluster_2 Sensor Kinase Activation cluster_3 Checkpoint Kinase Activation This compound This compound DNA_Damage DNA Strand Breaks (SSBs & DSBs) This compound->DNA_Damage Induces ATM ATM (p-ATM) DNA_Damage->ATM Activates ATR ATR (p-ATR) DNA_Damage->ATR Activates Chk2 Chk2 (p-Chk2) ATM->Chk2 Phosphorylates Chk1 Chk1 (p-Chk1) ATR->Chk1 Phosphorylates

Caption: Activation of ATM/ATR pathway by this compound-induced DNA damage.
p53-Mediated Cell Cycle Arrest and Apoptosis

The tumor suppressor protein p53 is a critical downstream effector of the ATM/ATR signaling pathway. Following DNA damage, p53 is phosphorylated by ATM/ATR and Chk1/Chk2, which stabilizes the protein and enhances its transcriptional activity. Activated p53 can then induce the expression of genes involved in cell cycle arrest, such as p21, or apoptosis, such as BAX and PUMA. This compound-induced DNA damage is known to cause a G2/M cell cycle arrest, which is a common consequence of p53 activation. This arrest prevents cells with damaged DNA from entering mitosis, allowing time for repair.

cluster_0 Upstream Kinases cluster_1 p53 Activation cluster_2 Cellular Outcomes ATM_ATR p-ATM / p-ATR p53 p53 ATM_ATR->p53 Phosphorylates Chk1_Chk2 p-Chk1 / p-Chk2 Chk1_Chk2->p53 Phosphorylates p_p53 p-p53 (active) Cell_Cycle_Arrest G2/M Arrest (via p21) p_p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis (via BAX, PUMA) p_p53->Apoptosis Induces DNA_Repair DNA Repair p_p53->DNA_Repair Promotes

Caption: p53-mediated cellular responses to this compound-induced DNA damage.

Experimental Protocols for Assessing this compound Genotoxicity

A variety of in vitro and in vivo assays are employed to evaluate the genotoxic potential of chemical compounds. The following sections provide detailed methodologies for three key assays used in the study of this compound-induced DNA damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)

  • Nutrient broth

  • Top agar (0.6% agar, 0.5% NaCl) supplemented with a limited amount of histidine and biotin

  • Minimal glucose agar plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98)

  • Negative control (solvent alone)

  • S9 fraction (for metabolic activation) and cofactor solution

Procedure:

  • Bacterial Culture: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Plate Incorporation Method: a. To 2 ml of molten top agar (45°C), add 0.1 ml of the overnight bacterial culture, 0.1 ml of the test compound solution (or control), and 0.5 ml of S9 mix or phosphate buffer. b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a compound in cultured cells.

Materials:

  • Mammalian cell line (e.g., CHO, V79, L5178Y, TK6)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Positive controls (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity)

  • Negative control (solvent alone)

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa, DAPI)

  • Microscope slides

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to attach. Treat the cells with various concentrations of this compound (and controls) for a defined period (e.g., 3-6 hours with S9, or 1.5-2 normal cell cycles without S9).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution to swell the cells.

  • Fixation: Fix the cells with a freshly prepared fixative.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated binucleated cells is the primary endpoint.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it can detect both single- and double-strand breaks, as well as alkali-labile sites.

Materials:

  • Cell suspension

  • Low melting point (LMP) agarose

  • Normal melting point (NMP) agarose

  • Microscope slides

  • Lysis solution (high salt, detergent, pH 10)

  • Alkaline electrophoresis buffer (NaOH, EDTA, pH >13)

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with image analysis software

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of NMP agarose.

  • Cell Encapsulation: Mix the cell suspension with LMP agarose and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (typically 25V, 300mA) for 20-30 minutes. The negatively charged DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with neutralization buffer, and then stain with a fluorescent DNA dye.

  • Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA) and the tail moment.

Experimental Workflow for Assessing this compound Genotoxicity

A systematic workflow is crucial for a thorough investigation of a compound's genotoxic potential. The following diagram illustrates a logical progression of experiments to characterize this compound-induced DNA damage.

cluster_0 Initial Screening cluster_1 In Vitro Mammalian Cell Assays cluster_2 Mechanistic Studies cluster_3 Data Integration & Risk Assessment Ames_Test Ames Test (Mutagenicity) Micronucleus_Assay Micronucleus Assay (Clastogenicity/Aneugenicity) Ames_Test->Micronucleus_Assay Positive Result Comet_Assay Comet Assay (DNA Strand Breaks) Ames_Test->Comet_Assay Positive Result DNA_Adduct_Analysis 32P-Postlabeling (DNA Adducts) Micronucleus_Assay->DNA_Adduct_Analysis Further Investigation Signaling_Pathway_Analysis Western Blot / Reporter Assays (ATM, p53 activation) Micronucleus_Assay->Signaling_Pathway_Analysis Mechanistic Insight Cell_Cycle_Analysis Flow Cytometry (G2/M Arrest) Micronucleus_Assay->Cell_Cycle_Analysis Mechanistic Insight Comet_Assay->DNA_Adduct_Analysis Further Investigation Comet_Assay->Signaling_Pathway_Analysis Mechanistic Insight Risk_Assessment Genotoxicity Profile & Risk Assessment DNA_Adduct_Analysis->Risk_Assessment Signaling_Pathway_Analysis->Risk_Assessment Cell_Cycle_Analysis->Risk_Assessment

Caption: Workflow for assessing this compound-induced DNA damage.

Conclusion

The genotoxicity of this compound is a complex process initiated by its metabolic activation and subsequent interaction with cellular DNA, leading to various forms of damage. The cellular response to this damage is orchestrated by the DNA Damage Response network, with the ATM/ATR and p53 signaling pathways playing central roles in determining cell fate. The experimental protocols and workflow detailed in this guide provide a robust framework for the continued investigation of this compound's molecular toxicology and for the safety assessment of other quinoxaline-di-N-oxide derivatives. A thorough understanding of these mechanisms is paramount for safeguarding animal and human health.

Methodological & Application

Application of ELISA for Screening Carbadox Residues in Swine Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Carbadox is a veterinary drug that has been used in the swine industry to control dysentery and promote growth. However, due to concerns about the potential carcinogenic nature of its residues, regulatory bodies have established maximum residue limits (MRLs) for this compound and its metabolites in edible tissues.[1][2] Quinoxaline-2-carboxylic acid (QCA) is a major and more stable metabolite of this compound and is often used as the target analyte for monitoring this compound residues in swine tissues such as liver and muscle.[1] This application note describes a sensitive and efficient method for the screening of this compound residues, by detecting its metabolite QCA, in swine tissues using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The competitive ELISA is a rapid and high-throughput screening method, making it a valuable tool for regulatory surveillance and quality control in the food industry. The assay is based on the competition between the QCA in the sample and a QCA-enzyme conjugate for a limited number of specific antibody binding sites coated on a microtiter plate. The color intensity of the reaction is inversely proportional to the concentration of QCA in the sample.

Principle of the Competitive ELISA for QCA

The assay is based on the principle of competitive enzyme immunoassay for the detection of Quinoxaline-2-carboxylic acid (QCA) in samples. The microtiter wells are pre-coated with coupling antigens. During the assay, QCA present in the sample competes with the antigen coated on the plate for binding to a limited amount of specific antibody. After the addition of an HRP-conjugate, a chromogenic substrate (TMB) is added. The absorbance of the resulting color is negatively correlated with the amount of QCA in the sample. The concentration of QCA is then determined by comparing the optical density of the samples to a standard curve.

ELISA_Principle cluster_well Microtiter Well cluster_reagents Sample & Reagents Added Coated_Antigen QCA Antigen Coated on Well Antibody Anti-QCA Antibody Coated_Antigen->Antibody Competes for binding Sample_QCA QCA in Sample Sample_QCA->Antibody Binds to HRP_Conjugate Enzyme (HRP) Conjugate Antibody->HRP_Conjugate Binds to Substrate TMB Substrate HRP_Conjugate->Substrate Reacts with Color_Development Color Development (Inversely proportional to Sample QCA) Substrate->Color_Development Results in

Caption: Competitive ELISA principle for QCA detection.

Quantitative Data Summary

The performance of commercially available this compound (QCA) ELISA kits is summarized below. These kits are designed for the quantitative determination of this compound residues in various animal tissues.

Table 1: Performance Characteristics of a this compound Metabolite (QCA) ELISA Kit

ParameterValueReference
Assay TypeCompetitive ELISA[3]
Sample TypeTissue (e.g., muscle, liver)[3]
Sensitivity0.2 ppb (ng/mL)[3][4]
Assay Range0.2 - 5.4 ppb[3]
Detection LimitMuscle: 1 ppb; Liver: 2 ppb[5]
Sample Volume50 µL
Incubation Time~75 minutes (30 min + 30 min + 15 min)[6]
Detection Wavelength450 nm[3]

Table 2: Precision of a this compound Metabolite (QCA) ELISA Kit

ParameterCoefficient of Variation (CV)Reference
Intra-Assay Precision< 8%[3]
Inter-Assay Precision< 12%[3]

Table 3: Recovery Rates of a this compound Metabolite (MQCA) ELISA Kit *

Sample TypeSpiked ConcentrationAverage Recovery
Muscle1 ppb85% ± 25%
Liver2 ppb85% ± 25%

*Data from a kit for 3-methyl quinoxaline-2-carboxylic acid (MQCA), a metabolite of Olaquindox, which is structurally similar to QCA. Recovery rates are expected to be comparable for QCA.[5]

Table 4: Cross-Reactivity of a this compound Metabolite (MQCA) ELISA Kit *

CompoundCross-Reactivity
MQCA100%
N-(2-hydroxyethyl)-3-methylquinoxaline-2-carboxamide< 1.0%
QCA< 1.0%
Olaquindox< 1.0%
Quinacetone< 1.0%
Desoxyquinoceton< 1.0%
Mequindox< 1.0%

*Data from a kit for 3-methyl quinoxaline-2-carboxylic acid (MQCA). Cross-reactivity with QCA is low in this specific kit, highlighting the importance of using a QCA-specific kit for this compound residue analysis.[5]

Experimental Protocols

The following protocols are based on a typical commercially available this compound metabolite (QCA) ELISA kit.[6] Users should always refer to the specific instructions provided with their kit.

Reagent Preparation
  • Wash Buffer (20x Concentrated): Dilute the concentrated wash buffer with deionized water at a 1:19 ratio.

  • Standards: The kit should provide a series of standards at different concentrations (e.g., 0 ppb, 0.3 ppb, 0.9 ppb, 2.7 ppb, 8.1 ppb, 24.3 ppb). These are typically ready to use.

  • Reconstitution Buffer: If provided as a concentrate, dilute according to the kit's instructions.

  • Other Reagents: All other reagents such as HRP Conjugate, Antibody Working Solution, Substrate Reagents A and B, and Stop Solution are generally provided ready to use.

Sample Preparation Protocol for Swine Tissue (Muscle and Liver)

Sample_Prep_Workflow Start Start: Homogenized Tissue Sample Weigh 1. Weigh 1±0.05 g of homogenized sample Start->Weigh Add_Reagents 2. Add 8 mL Ethyl Acetate and 1 mL 2M H2SO4 Weigh->Add_Reagents Vortex_Centrifuge 3. Vortex for 30s, then centrifuge at 4000 rpm for 5 min Add_Reagents->Vortex_Centrifuge Collect_Supernatant 4. Collect upper organic layer (Ethyl Acetate) Vortex_Centrifuge->Collect_Supernatant Evaporate 5. Evaporate to dryness at 50-60°C (e.g., under nitrogen) Collect_Supernatant->Evaporate Reconstitute 6. Dissolve residue in 1 mL N-hexane and 1 mL Reconstitution Buffer Evaporate->Reconstitute Vortex_Centrifuge2 7. Vortex and centrifuge at 4000 rpm for 5 min Reconstitute->Vortex_Centrifuge2 Final_Sample 8. Collect 50 µL of the lower aqueous layer for analysis Vortex_Centrifuge2->Final_Sample

Caption: Workflow for swine tissue sample preparation.

  • Homogenization: Homogenize a representative sample of swine muscle or liver tissue. Ensure that the sample is free of fat.

  • Extraction:

    • Weigh 1 ± 0.05 g of the homogenized tissue into a centrifuge tube.

    • Add 8 mL of Ethyl acetate and 1 mL of 2 M H2SO4 solution.[6]

    • Vortex for 30 seconds to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes at room temperature.[6]

  • Liquid-Liquid Extraction and Evaporation:

    • Carefully transfer the upper organic layer (Ethyl acetate) to a clean glass tube. For muscle, take 2 mL, and for liver, take 4 mL.[6]

    • Evaporate the solvent to dryness in a water bath or under a stream of nitrogen at 50-60°C.[6]

  • Reconstitution:

    • Dissolve the dried residue in 1 mL of N-hexane (for muscle, use 2 mL).[6]

    • Add 1 mL of Reconstitution Buffer.

    • Vortex thoroughly and then centrifuge at 4000 rpm for 5 minutes at room temperature.[6]

  • Sample for Analysis:

    • Carefully remove the upper organic phase (N-hexane).

    • The lower aqueous layer is the final sample ready for ELISA analysis. Use 50 µL per well.[6]

ELISA Assay Protocol
  • Preparation: Bring all reagents and samples to room temperature before use.

  • Standard and Sample Addition:

    • Add 50 µL of each standard and prepared sample to the appropriate wells of the microtiter plate. It is recommended to run all standards and samples in duplicate.[6]

    • Add 50 µL of Antibody Working Solution to each well.

    • Gently vortex the plate for 5 seconds to mix and incubate at 25°C for 30 minutes in the dark.[6]

  • Washing:

    • Decant the liquid from the wells.

    • Wash the plate 5 times with diluted wash buffer, ensuring a 30-second soak time for each wash.

    • After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.[6]

  • HRP Conjugate Addition:

    • Add 100 µL of HRP Conjugate to each well.

    • Incubate at 25°C for 30 minutes in the dark.[6]

  • Second Washing: Repeat the washing step as described in step 3.

  • Substrate Reaction:

    • Add 50 µL of Substrate Reagent A and 50 µL of Substrate Reagent B to each well.

    • Gently mix and incubate at 25°C for 15 minutes in the dark.[6]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

Data Analysis
  • Calculate the average absorbance for each set of standards and samples.

  • Calculate the percentage of binding for each standard and sample using the following formula: % Binding = (OD_sample or OD_standard / OD_zero_standard) x 100

  • Plot a standard curve of the percentage of binding versus the logarithm of the concentration for the standards.

  • Determine the concentration of QCA in the samples by interpolating their percentage of binding from the standard curve.

  • Multiply the obtained concentration by the appropriate dilution factor from the sample preparation step to get the final concentration in the original tissue sample.

Conclusion

The competitive ELISA method provides a rapid, sensitive, and reliable screening tool for the detection of this compound residues (as QCA) in swine tissues. The detailed protocol and performance data presented in this application note demonstrate the suitability of this method for routine monitoring in food safety and drug residue analysis programs. For confirmatory analysis, chromatographic methods such as LC-MS/MS are recommended.[7]

References

Troubleshooting & Optimization

Overcoming matrix effects in Carbadox analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carbadox analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common matrix effects observed in this compound analysis?

A1: The most prevalent matrix effect in this compound analysis, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is ion suppression.[1][2][3] This phenomenon occurs when co-eluting endogenous components from the sample matrix (e.g., fats, proteins, salts in animal feed or tissues) interfere with the ionization of the target analyte, this compound or its metabolites, in the mass spectrometer's ion source.[3][4] This leads to a decreased analyte signal, which can result in reduced sensitivity, inaccuracy, and poor reproducibility of quantitative results.[4] Less commonly, ion enhancement can occur, where the matrix components boost the analyte signal.[3]

Q2: Which analytical techniques are most susceptible to matrix effects for this compound?

A2: Hyphenated techniques, especially those involving mass spectrometry detection like LC-MS/MS, are highly susceptible to matrix effects.[1][4] While LC-MS/MS is a powerful tool for its sensitivity and selectivity, the electrospray ionization (ESI) source is prone to interference from co-eluting matrix components that can affect the efficiency of droplet formation and evaporation, thereby impacting the ionization of this compound and its metabolites.[5]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction addition technique.[6] This involves comparing the response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank sample extract (a sample that does not contain the analyte). A significant difference between these responses indicates the presence of matrix effects.[6] Another approach is to infuse a standard solution of the analyte post-column and inject a blank matrix extract; any dip in the baseline signal at the analyte's retention time suggests ion suppression.[2]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to all samples, calibrants, and quality controls at a constant concentration. The use of a stable isotope-labeled (SIL) internal standard, such as deuterated quinoxaline-2-carboxylic acid (d4-QCA) for the analysis of the this compound metabolite QCA, is highly recommended.[7][8] The SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[3][9]

Troubleshooting Guide

Problem 1: Low recovery of this compound or its metabolites from complex matrices like animal feed or tissue.

Possible Cause Suggested Solution
Inefficient Extraction Optimize the extraction solvent. For animal feed, a mixture of water and acetonitrile (1:1 v/v) has been shown to be effective.[10] For tissue samples, extraction with a solution like 2% metaphosphoric acid in 20% methanol can be employed to deproteinate the sample and release bound metabolites.[11][12]
Analyte Adsorption The use of metal-free HPLC columns should be considered, as some compounds can chelate with the stainless steel components of standard columns, leading to adsorption and sample loss.[13]
Poor Sample Homogenization Ensure thorough homogenization of the sample matrix. For solid samples like animal feed, milling to a fine powder is recommended.[10] For tissue samples, use a high-speed homogenizer.

Problem 2: Significant ion suppression observed in LC-MS/MS analysis.

Possible Cause Suggested Solution
Co-elution of Matrix Components Modify the chromatographic conditions to improve the separation of the analyte from interfering matrix components.[3][4] This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
Insufficient Sample Cleanup Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components.[11][14] For example, a mixed-mode anion-exchange SPE column (like Oasis MAX) can be used for cleaning up tissue extracts.[11] Liquid-Liquid Extraction (LLE) can also be employed.[7][15]
High Matrix Load Dilute the sample extract before injection. While this may reduce the analyte concentration, it can also significantly decrease the concentration of interfering matrix components, thereby reducing ion suppression.

Problem 3: Poor reproducibility and accuracy in quantitative results.

Possible Cause Suggested Solution
Uncompensated Matrix Effects Employ matrix-matched calibration. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[5][9] This helps to ensure that the calibration standards and the samples experience the same degree of matrix effect.
Absence of an Appropriate Internal Standard As mentioned in the FAQs, use a stable isotope-labeled internal standard that closely mimics the behavior of the analyte during sample preparation and analysis.[3][7]
Method Variability Ensure the entire analytical method is validated according to relevant guidelines (e.g., EU Decision 2002/657/EC).[11][12] This includes assessing parameters like linearity, accuracy, precision, decision limit (CCα), and detection capability (CCβ).[7][10][15]

Experimental Protocols

Protocol 1: Sample Preparation of Animal Feed for this compound Analysis by LC-MS/MS

This protocol is based on a method for the determination of this compound and Olaquindox in poultry and swine feedingstuffs.[10]

  • Homogenization: Mill the animal feed sample to a fine powder (e.g., using a centrifugal mill with a 1 mm sieve).[10]

  • Extraction:

    • Weigh 1.0 g of the homogenized feed into a polypropylene centrifuge tube.

    • Add a mixture of water and acetonitrile (1:1 v/v).

    • Vortex or shake vigorously for a specified time to ensure thorough extraction.

  • Cleanup:

    • Perform a cleanup step with hexane to remove nonpolar interferences.

    • Further cleanup can be achieved using a dispersive solid-phase extraction (dSPE) with C18 sorbent.[10]

  • Final Preparation:

    • Evaporate the solvent from the cleaned extract under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[16]

Protocol 2: Sample Preparation of Swine Liver for the Analysis of Quinoxaline-2-Carboxylic Acid (QCA)

This protocol is for the determination of QCA, the marker residue for this compound, in swine liver.[7][15]

  • Homogenization: Homogenize the swine liver sample.

  • Hydrolysis: Subject the tissue to alkaline hydrolysis to release bound residues.[7][15]

  • Extraction: Perform a liquid-liquid extraction (LLE) to isolate the QCA.

  • Cleanup:

    • Utilize automated Solid-Phase Extraction (SPE) for cleanup of the QCA residues.[7][15]

    • A final LLE step may be performed post-SPE.[7][15]

  • Final Preparation:

    • Dry down the final extract.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Performance Data for Analytical Methods

Analyte Matrix Method LOQ Recovery (%) RSD (%) Reference
This compoundAnimal FeedHPLC-UV-80-110 (Trueness)1.1-5.5 (Repeatability)[17][18]
This compoundAnimal FeedHPLC-MS/MS12 µg/kg98.63-99.41-[10]
QCASwine LiverLC-MS/MS---[7]
QCA, MQCA, etc.Swine Muscle & LiverLC-MS/MS0.02-0.5 µg/kg79.1-91.15.0-9.2[11]
This compound MetabolitesMuscle TissueLC-MS/MS-99.8-101.2-[12]
This compoundMuscle TissueLC-APCI-MS/MS1 µg/kg60-62<12[14][19]
This compoundAnimal FeedUPLC-MS/MS0.10 mg/kg74.1-111<14.6 (Intra-day)[20]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization (Milling/Blending) Extraction 2. Extraction (LLE or Solvent Extraction) Homogenization->Extraction Cleanup 3. Cleanup (SPE or dSPE) Extraction->Cleanup Concentration 4. Concentration & Reconstitution Cleanup->Concentration LC_Separation 5. LC Separation Concentration->LC_Separation MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Quantification 7. Quantification (Internal Standard/Matrix-Matched Cal.) MS_Detection->Quantification Data_Review 8. Data Review & Reporting Quantification->Data_Review

Caption: General experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Poor Quantitative Performance (Low Accuracy/Precision) check_matrix_effect Assess Matrix Effect? (Post-Extraction Addition) start->check_matrix_effect no_effect No Significant Matrix Effect check_matrix_effect->no_effect No yes_effect Matrix Effect (Ion Suppression/Enhancement) Confirmed check_matrix_effect->yes_effect Yes optimize_chromatography Optimize Chromatography (Separate Analyte from Interferences) yes_effect->optimize_chromatography improve_cleanup Improve Sample Cleanup (SPE, LLE) yes_effect->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is improve_cleanup->use_is matrix_match_cal Use Matrix-Matched Calibration use_is->matrix_match_cal revalidate Re-validate Method matrix_match_cal->revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

Minimizing degradation of Carbadox during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Carbadox during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample analysis?

A1: this compound is a veterinary drug used to control infections in swine.[1] It is a carcinogenic compound, and its stability is a major concern because it can degrade into several metabolites, including the carcinogenic desoxythis compound (DCBX) and the non-carcinogenic quinoxaline-2-carboxylic acid (QCA).[2][3] Accurate quantification of this compound and its metabolites is crucial for food safety and regulatory compliance. Degradation during sample preparation can lead to inaccurate results, underestimation of carcinogenic residues, and potential risks to human health.[1]

Q2: What are the main degradation pathways of this compound?

A2: The primary degradation pathway of this compound involves the reduction of its N-oxide groups to form desoxythis compound (DCBX). Further degradation involves the cleavage of the side-chain to eventually form quinoxaline-2-carboxylic acid (QCA).[2] This degradation can be influenced by factors such as the sample matrix, temperature, pH, and exposure to light.

Q3: What are the recommended storage conditions for samples containing this compound?

A3: To minimize degradation, it is crucial to store samples at low temperatures. For short-term storage, refrigeration at 4°C is recommended, although rapid conversion to DCBX can still occur in certain matrices like liver and kidney.[4] For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to ensure the stability of both this compound and its metabolites.[4] Samples should also be protected from light to prevent photodegradation.

Q4: Which analytical techniques are most suitable for this compound analysis?

A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and recommended technique for the analysis of this compound and its metabolites.[3][5] This method offers high sensitivity and selectivity, allowing for the accurate quantification of the parent drug and its degradation products in complex matrices such as animal tissues and feed.[3][5]

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Possible Causes:

  • Degradation during sample processing: this compound is particularly unstable in liver and kidney tissue samples, where it can be rapidly converted to desoxythis compound (DCBX).[4]

  • Incomplete extraction: The choice of extraction solvent and method may not be optimal for the sample matrix.

  • Matrix effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.[6]

  • Adsorption to labware: this compound may adsorb to glass or plastic surfaces during sample preparation.

Solutions:

  • Minimize processing time: Keep samples on ice or at 4°C throughout the extraction process and work quickly to minimize degradation.

  • Optimize extraction: A mixture of water and acetonitrile (1:1 v/v) is commonly used for extraction from feed samples.[7] For tissue samples, extraction with 2% metaphosphoric acid in 20% methanol has been shown to be effective.[5]

  • Evaluate and mitigate matrix effects: Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects. Additional cleanup steps, such as solid-phase extraction (SPE), can also help to remove interfering compounds.[6]

  • Use appropriate labware: Silanized glassware or polypropylene tubes can help to reduce adsorption.

Issue 2: High Variability in Results

Possible Causes:

  • Inconsistent sample handling: Variations in storage time, temperature, or light exposure between samples can lead to different levels of degradation.

  • Non-homogenous samples: Uneven distribution of this compound in the sample matrix can result in variable analytical results.

  • Inconsistent extraction efficiency: Variations in the extraction procedure can lead to inconsistent recovery.

Solutions:

  • Standardize protocols: Ensure that all samples are handled consistently, from collection to analysis.

  • Thorough homogenization: Homogenize samples thoroughly to ensure a representative aliquot is taken for analysis.

  • Automate extraction: Where possible, use automated extraction systems to improve the consistency of the extraction process.

Issue 3: Presence of Unexpected Peaks in the Chromatogram

Possible Causes:

  • Degradation products: The presence of DCBX, QCA, or other metabolites can result in additional peaks.

  • Matrix interferences: Co-eluting compounds from the sample matrix can cause interfering peaks.

  • Contamination: Contamination from solvents, reagents, or labware can introduce extraneous peaks.

Solutions:

  • Confirm peak identities: Use a reference standard to confirm the retention time and mass spectrum of suspected degradation products.

  • Improve cleanup: Employ a more rigorous sample cleanup procedure, such as a different SPE sorbent or a multi-step cleanup protocol, to remove matrix interferences.

  • Use high-purity reagents: Ensure that all solvents and reagents are of high purity and are properly stored to prevent contamination.

Data Presentation

The stability of this compound is highly dependent on the sample matrix and storage conditions. While specific kinetic data for degradation under various conditions is not extensively available in the literature, the following tables summarize the known stability information.

Table 1: Stability of this compound in Different Matrices

MatrixStorage TemperatureStability ObservationsCitation
Liver & Kidney Tissue4°CRapidly decomposes; >50% converted to desoxythis compound within 1 hour.[4]
Muscle & Egg Tissue-20°CStable under spiking conditions and during storage.[4]
Animal Feed4°CStock solutions in water/methanol are stable.[7]

Table 2: General Factors Affecting this compound Stability

FactorEffect on StabilityRecommendations
Temperature Higher temperatures accelerate degradation.Store samples at -20°C or -80°C. Keep samples cold during processing.
pH Retention in HPLC is pH-dependent, suggesting pH can influence stability.Maintain a consistent pH during extraction and analysis.
Light Exposure to light can cause photodegradation.Protect samples and standards from light by using amber vials and minimizing exposure.
Solvent The choice of solvent can impact stability and extraction efficiency.Use validated extraction solvents such as acetonitrile/water or methanol/metaphosphoric acid.

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Swine Feed

This protocol is based on a validated HPLC-MS/MS method.[7]

  • Sample Preparation:

    • Weigh 5 g of a homogenized feed sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of a water:acetonitrile (1:1 v/v) mixture to the tube.

    • Vortex for 1 minute and then shake for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup:

    • Transfer a 10 mL aliquot of the supernatant to a new tube.

    • Add 5 mL of hexane and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper hexane layer.

    • Take a 1 mL aliquot of the lower aqueous layer and pass it through a C18 solid-phase extraction (SPE) cartridge.

  • Analysis:

    • The eluate is ready for injection into the HPLC-MS/MS system.

Protocol 2: Extraction and Cleanup of this compound and Metabolites from Swine Liver Tissue

This protocol is adapted from a method for the simultaneous determination of this compound and its metabolites.[5]

  • Sample Preparation:

    • Weigh 2 g of homogenized liver tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of 2% metaphosphoric acid in 20% methanol.

    • Homogenize for 1 minute.

    • Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Cleanup (Solid-Phase Extraction):

    • Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% ammonium hydroxide followed by 5 mL of methanol.

    • Elute the analytes with 10 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

Mandatory Visualizations

This compound Metabolic Pathway

Carbadox_Metabolism This compound This compound DCBX Desoxythis compound (DCBX) (Carcinogenic) This compound->DCBX Reduction of N-oxides Aldehyde Quinoxaline-2-carboxaldehyde DCBX->Aldehyde Side-chain cleavage QCA Quinoxaline-2-carboxylic acid (QCA) (Non-carcinogenic) Aldehyde->QCA Oxidation

Caption: Metabolic pathway of this compound.

Experimental Workflow for this compound Analysis in Tissue

Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Tissue Sample Extraction 2. Extract with Acidified Methanol Homogenization->Extraction Centrifugation 3. Centrifuge to Separate Supernatant Extraction->Centrifugation SPE 4. Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation 5. Evaporate Eluate SPE->Evaporation Reconstitution 6. Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_MSMS 7. Analyze by HPLC-MS/MS Reconstitution->HPLC_MSMS

Caption: A typical workflow for this compound analysis in tissue samples.

References

Technical Support Center: Enhancing Recovery of Carbadox Metabolites from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of carbadox and its metabolites in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve reliable, high-recovery results.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound that should be targeted for analysis in tissue samples?

The primary metabolites of this compound to monitor in tissue samples are desoxythis compound (DCBX) and quinoxaline-2-carboxylic acid (QCA).[1][2] this compound itself depletes rapidly in tissues, particularly in the liver and kidney, making its metabolites more reliable markers for residue analysis.[1][3] QCA is often considered the most persistent metabolite.[2]

Q2: Why am I observing low recovery of this compound in my liver and kidney samples?

This compound is known to be unstable in liver and kidney tissues.[3] Studies have shown that more than 50% of this compound can be converted to desoxythis compound within an hour of spiking in these tissues at 4°C.[3] This inherent instability, often referred to as in vitro metabolism, is a common reason for low recovery of the parent compound. To address this, it is crucial to focus on the analysis of its more stable metabolites, DCBX and QCA.

Q3: What are the recommended analytical techniques for the determination of this compound metabolites in tissues?

High-Performance Liquid Chromatography with UV-VIS detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods for analyzing this compound metabolites in tissue samples.[4][5][6] LC-MS/MS offers higher sensitivity and specificity, making it particularly suitable for detecting low-level residues.[4][6]

Q4: How can I improve the extraction efficiency of this compound metabolites from tissue matrices?

The choice of extraction method is critical for achieving high recovery. Common approaches include:

  • Enzymatic Digestion: This method, often using enzymes like pepsin and pancreatin, helps to release bound residues from the tissue matrix.[1][4]

  • Alkaline Hydrolysis: This technique can be used to release QCA from tissue samples.[2][7]

  • Solvent Extraction: A mixture of methanol and acetonitrile is frequently used for initial extraction.[5] More recently, 2% metaphosphoric acid in 20% methanol has been shown to be effective for deproteination and releasing bound metabolites.[8]

  • Solid-Phase Extraction (SPE): SPE is a crucial clean-up step to remove matrix interferences.[4][6][8] Mixed-mode anion-exchange columns, such as Oasis MAX, have demonstrated good performance in purifying extracts.[8][9]

Q5: What is the expected stability of this compound and its metabolites during sample storage?

This compound is unstable in liver and kidney samples, even at refrigerated temperatures.[3] In contrast, this compound is relatively stable in muscle and egg matrices when stored at -20°C.[3] Desoxythis compound (DCBX) shows good stability in muscle and eggs under spiking conditions and during storage at -20°C.[3] For liver and kidney, while DCBX is stable during the spiking process, its stability during long-term storage can be less certain.[3] It is recommended to process tissue samples as quickly as possible or store them at -20°C to minimize degradation.

Troubleshooting Guides

Issue 1: Low Recovery of Quinoxaline-2-Carboxylic Acid (QCA)
Potential Cause Troubleshooting Step
Incomplete release from tissue matrixOptimize the hydrolysis or digestion procedure. For alkaline hydrolysis, ensure the correct concentration of NaOH and appropriate heating time and temperature. For enzymatic digestion, verify the activity of the enzymes and optimize incubation time.
Inefficient extractionEvaluate different extraction solvents. A mixture of 2% metaphosphoric acid in 20% methanol has been shown to be effective.[8] Ensure thorough homogenization of the tissue sample.
Poor solid-phase extraction (SPE) cleanupVerify the conditioning and equilibration steps of the SPE cartridge. Optimize the loading, washing, and elution solvents. A mixed-mode anion-exchange column may improve cleanup.[8][9]
Analyte loss during solvent evaporationUse a gentle stream of nitrogen for evaporation and avoid excessive heat. Reconstitute the sample in a suitable solvent for the analytical instrument.
Issue 2: High Variability in Replicate Samples
Potential Cause Troubleshooting Step
Non-homogenous sampleEnsure the tissue sample is thoroughly homogenized before taking an aliquot for extraction.
Inconsistent extraction procedureStandardize all steps of the extraction protocol, including volumes, times, and temperatures. Use of an internal standard can help to correct for variations.
Matrix effects in LC-MS/MSImprove the sample clean-up procedure to remove interfering matrix components. Consider using a matrix-matched calibration curve.
Instrument instabilityCheck the performance of the analytical instrument, including the stability of the detector response and the reproducibility of injections.

Data Presentation

Table 1: Recovery of this compound and its Metabolites using Different Analytical Methods

Analyte Tissue Type Analytical Method Recovery Rate (%) Relative Standard Deviation (RSD) (%) Reference
This compoundMuscleLC-APCI-MS/MS60 - 62< 12[4]
This compound MetabolitesMuscleLC-APCI-MS/MS92 - 101< 12[4]
Desoxythis compoundKidney, Muscle, LiverHPLC-UV9514[3]
This compoundMuscle, Plasma, EggsHPLC-UV70 - 80N/A[3]
This compound & MetabolitesSwine Muscle, Liver, KidneyHPLC-UV81 - 874 - 10[5]
QCA & MQCASwine Muscle & LiverLC-MS/MS> 79.1< 9.2[8]
QCAPig KidneyHPLC-UV72 - 795.6 - 7.8[7]
QCAPig KidneyHPLC-UV1009.8[7]
QCASwine Tissueic-ELISA & TR-FIA92.6 - 112.2< 15[10]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Determination of this compound and Olaquindox Metabolites in Swine Muscle and Liver[8]
  • Sample Preparation:

    • Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add 10 mL of 2% metaphosphoric acid in 20% methanol.

    • Homogenize for 1 minute.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 10 mL of the extraction solvent.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Clean-up (Oasis MAX column):

    • Condition the column with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the column.

    • Wash the column with 5 mL of water followed by 5 mL of methanol.

    • Dry the column under vacuum for 1 minute.

    • Elute the analytes with 5 mL of 2% trifluoroacetic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 column

    • Mobile Phase: Gradient elution with methanol and 0.2% formic acid.[11]

    • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[11]

Mandatory Visualization

experimental_workflow start Start: Homogenized Tissue Sample extraction Solvent Extraction (e.g., 2% Metaphosphoric Acid in 20% Methanol) start->extraction Add Extraction Solvent centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_cleanup Solid-Phase Extraction (SPE) (e.g., Oasis MAX) supernatant->spe_cleanup Load onto SPE Column elution Elution spe_cleanup->elution Wash & Elute evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis Inject into LC-MS/MS

Caption: General experimental workflow for the extraction and analysis of this compound metabolites from tissue samples.

troubleshooting_low_recovery problem problem cause cause solution solution low_recovery Low Analyte Recovery incomplete_extraction Incomplete Extraction? low_recovery->incomplete_extraction poor_cleanup Poor SPE Cleanup? low_recovery->poor_cleanup analyte_degradation Analyte Degradation? low_recovery->analyte_degradation optimize_extraction Optimize Extraction - Different Solvents - Adjust pH - Sonication incomplete_extraction->optimize_extraction Yes optimize_spe Optimize SPE - Different Sorbent - Check Wash/Elution - Flow Rate poor_cleanup->optimize_spe Yes check_stability Check Stability - Minimize Storage Time - Use -80°C Storage - Process Samples Quickly analyte_degradation->check_stability Yes

Caption: Troubleshooting logic for addressing low recovery of this compound metabolites.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Carbadox in Feedstuffs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Carbadox in animal feedstuffs. It is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, specificity, and regulatory context. This document outlines the experimental protocols for prevalent analytical techniques and presents supporting data to compare their performance.

Introduction to this compound and its Analysis

This compound is an antimicrobial drug that has been used in swine feed to promote growth and prevent disease.[1] However, due to concerns over the carcinogenic potential of the drug and its metabolites, its use has been banned or restricted in many countries.[2][3] This has necessitated the development and validation of sensitive and reliable analytical methods to monitor its presence in animal feed and ensure compliance with regulatory standards.

A significant challenge in this compound analysis is its rapid metabolism in animals to various compounds, including the carcinogenic metabolite desoxythis compound (DCBX) and the non-carcinogenic marker residue quinoxaline-2-carboxylic acid (QCA).[4] Historically, regulatory methods focused on detecting QCA as an indicator of this compound use. However, in a significant regulatory shift, the U.S. Food and Drug Administration (FDA) revoked the approved analytical method based on QCA in November 2023.[1][5] The agency determined that there is no established relationship between the concentration of QCA and the residue of carcinogenic concern, making the method inadequate for monitoring food safety.[5] This development underscores the importance of employing highly specific and sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), that can distinguish between this compound and its various metabolites.

This guide will focus on the two most prominent analytical techniques for this compound determination in feedstuffs: High-Performance Liquid Chromatography with Ultraviolet or Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound detection and quantification in feedstuffs depends on the specific requirements of the analysis, such as the need for high sensitivity, confirmatory identification, or high-throughput screening. The following table summarizes the key performance characteristics of HPLC-UV/DAD and LC-MS/MS methods based on published validation studies.

Performance ParameterHPLC-UV/DADLC-MS/MS
Limit of Detection (LOD) 0.03 mg/kg[6]9 µg/kg (0.009 mg/kg)[3]
Limit of Quantification (LOQ) 0.5 mg/kg[7]12 µg/kg (0.012 mg/kg)[3]
Recovery 95.3–97.2%[6]98.63–99.41%[3]
Precision (RSDr) 1.1–5.5%[8]Not explicitly stated in the same format, but the method was deemed precise.
Specificity Moderate; potential for interference from matrix components. DAD provides spectral confirmation.[8]High; provides structural information for definitive identification.[2][3]
Throughput Generally higher than LC-MS/MSCan be lower due to more complex instrumentation.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, providing a framework for the validation of analytical methods for this compound in feedstuffs.

Method 1: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is suitable for the quantitative determination of this compound in feed samples. The use of a Diode Array Detector (DAD) allows for the simultaneous acquisition of spectral data, which aids in the qualitative confirmation of the analyte.

1. Sample Preparation (Extraction and Cleanup):

  • Weigh a representative sample of the ground feedstuff (e.g., 5-10 g).

  • Extract the sample with a mixture of methanol and water (50:50 v/v) by shaking for 60 minutes.[6]

  • Centrifuge the extract to separate the solid matrix.

  • Perform a solid-phase extraction (SPE) cleanup using an Alumina-N cartridge to remove interfering substances.[6]

  • Evaporate the purified extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

2. HPLC-UV/DAD Conditions:

  • HPLC Column: Waters Symmetry Shield RP-8 or equivalent.[6]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., acetate buffer). The optimal mobile phase composition should be determined to achieve good separation of this compound from matrix components.[6][9]

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Injection Volume: 20 µL.[6]

  • UV/DAD Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound, which is around 373 nm.[6] The DAD can be set to acquire spectra over a range (e.g., 200-400 nm) for peak purity assessment and spectral library matching.

3. Validation Parameters:

  • Linearity: Prepare a series of calibration standards of this compound in a blank feed matrix extract and inject them into the HPLC system. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r²) of the calibration curve. A typical range is 0.1 to 50 mg/L.[6]

  • Accuracy (Recovery): Spike blank feed samples with known concentrations of this compound at different levels (e.g., 1 and 2 mg/kg).[6] Analyze the spiked samples and calculate the percentage recovery.

  • Precision (Repeatability and Reproducibility): Analyze multiple replicates of spiked samples on the same day (repeatability) and on different days (intermediate precision). Calculate the relative standard deviation (RSD). A collaborative study showed relative standard deviations for repeatability (RSDr) ranging from 1.1-5.5% for this compound.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The LOD has been reported to be 0.03 mg/L.[6]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity compared to HPLC-UV/DAD and is considered a confirmatory method for the analysis of this compound and its metabolites.

1. Sample Preparation (Extraction and Cleanup):

  • Weigh a smaller sample of the ground feedstuff (e.g., 1 g).

  • Extract the analytes with a mixture of water and acetonitrile (1:1 v/v).[3]

  • Perform a cleanup step with hexane to remove lipids, followed by dispersive solid-phase extraction (d-SPE) with C18 sorbent.[3]

  • Centrifuge the mixture and take an aliquot of the supernatant.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.[2]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for this compound.[2]

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. For this compound, transitions such as m/z 263 -> 217 and 263 -> 157 have been used.[3]

3. Validation Parameters:

  • Specificity: Analyze blank feed samples to ensure no interfering peaks are present at the retention time of this compound and its monitored transitions.

  • Linearity: Construct a matrix-matched calibration curve by spiking blank feed extracts with this compound standards over a relevant concentration range.

  • Accuracy (Recovery): Determine recovery by analyzing spiked blank feed samples at multiple concentration levels. Recovery values of 98.63% to 99.41% have been reported for this compound.[3]

  • Precision: Evaluate repeatability and intermediate precision by analyzing spiked samples in multiple replicates on the same and different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the LOD and LOQ based on the signal-to-noise ratio of the chromatograms from low-level spiked samples. A validated method reported an LOD of 9 µg/kg and an LOQ of 12 µg/kg for this compound in feed.[3]

  • Matrix Effect: Evaluate the influence of the feed matrix on the ionization of this compound by comparing the response of a standard in solvent to that of a standard spiked into a blank matrix extract.

Visualizing the Analytical Workflow and Method Comparison

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical method validation process and a comparison of the key attributes of the HPLC-UV/DAD and LC-MS/MS methods.

Analytical_Method_Validation_Workflow start Start: Define Analytical Requirement method_dev Method Development & Optimization start->method_dev sample_prep Sample Preparation (Extraction, Cleanup) method_dev->sample_prep instrumental_analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) sample_prep->instrumental_analysis validation Method Validation instrumental_analysis->validation specificity Specificity validation->specificity Assess linearity Linearity & Range validation->linearity Assess accuracy Accuracy (Recovery) validation->accuracy Assess precision Precision (Repeatability, Reproducibility) validation->precision Assess lod_loq LOD & LOQ validation->lod_loq Assess robustness Robustness validation->robustness Assess documentation Documentation & Standard Operating Procedure (SOP) specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Validated Method documentation->end Method_Comparison cluster_hplc HPLC-UV/DAD Attributes cluster_lcms LC-MS/MS Attributes title Comparison of Analytical Methods for this compound hplc_uv HPLC-UV/DAD hplc_spec Moderate Specificity hplc_sens Lower Sensitivity hplc_cost Lower Cost hplc_thru Higher Throughput lc_msms LC-MS/MS lcms_spec High Specificity (Confirmatory) lcms_sens Higher Sensitivity lcms_cost Higher Cost lcms_thru Lower Throughput

References

A Guide to the Inter-Laboratory Comparison of Carbadox Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the detection of Carbadox and its metabolites in various matrices, primarily animal feed and swine tissues. The information is intended for researchers, scientists, and professionals in drug development and food safety, offering a comparative overview of commonly employed techniques.

Overview of this compound and its Detection

This compound is an antimicrobial drug that has been used in swine feed to promote growth and prevent dysentery.[1] However, due to concerns about the potential carcinogenic and mutagenic effects of its residues, its use has been banned or restricted in many countries.[1][2] Effective analytical methods are crucial for monitoring compliance with these regulations and ensuring food safety. The primary analytical targets are often this compound itself and its main metabolites, desoxythis compound (DCBX) and quinoxaline-2-carboxylic acid (QCA).[1][3]

The most common analytical techniques for this compound detection include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, cost, and throughput.

Quantitative Performance Data

The following tables summarize the quantitative performance characteristics of different this compound detection methods as reported in various studies. These parameters are crucial for laboratories to select the most appropriate method based on their specific needs and capabilities.

Table 1: Performance of HPLC-UV Methods for this compound Detection in Animal Feed
ParameterThis compoundOlaquindoxReference
Limit of Detection (LOD) 0.03 mg/L0.02 mg/L[4]
Repeatability (RSDr) 1.1–5.5%2.5–6.2%[5][6]
Reproducibility (RSDR) 6.4–10.7%12.8-20.0%[5][6]
Recovery (Trueness) 80-110%80-110%[5][6]
Correct Identification ≥94%≥94%[6][7]
False Negatives ≤6%≤6%[6][7]
Table 2: Performance of LC-MS/MS Methods for this compound and its Metabolites
MatrixAnalyteLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD/CV)Reference
Poultry & Swine Feed This compound91298.63 - 99.41-[2][8]
Olaquindox8011095.07 - 104.62-[2][8]
Swine Muscle & Liver DCBX-0.0579.1 - 91.1< 9.2%[1][9]
QCA-0.579.1 - 91.1< 9.2%[1][9]
MQCA-0.579.1 - 91.1< 9.2%[1][9]
Swine Muscle This compound--60 - 62< 12%[10]
QCA0.09 - 0.24 (CCα)0.12 - 0.41 (CCβ)92 - 101< 12%[10]
Porcine Liver QCA0.16 (CCα)0.27 (CCβ)--[11]

CCα (Decision Limit) and CCβ (Detection Capability) are statistical measures used in residue analysis.

Table 3: Performance of ELISA Methods for this compound Metabolites
MatrixAnalyteLower Limit of Quantification (LLOQ)Recovery (%)Reference
Human Serum (Mycotoxins) Multiple0.15 - 19.53 ng/mL73 - 106[12]
ICR Mouse Serum Q-180250 ng/mL-[13]

Note: Direct performance data for this compound ELISA kits was limited in the search results. The data presented is for ELISA methods for other analytes to provide a general idea of the expected performance.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results across laboratories. Below are summaries of typical experimental protocols for the primary this compound detection methods.

HPLC-UV Method for Animal Feed

A collaborative study validated an HPLC method for the detection of this compound and Olaquindox in animal feed.[5][6][14]

  • Extraction: Samples are extracted with a mixture of methanol and water.[4]

  • Clean-up: A solid-phase extraction (SPE) clean-up is performed to remove interfering substances.[4]

  • Chromatography: The analysis is carried out using an HPLC system with a UV or diode array detector.[5][6] A common mobile phase is a mixture of acetonitrile and an aqueous solution with acetic acid and an ion-pairing agent.[15]

  • Detection: UV detection is typically performed at a specific wavelength, for example, 254 nm[15] or 373 nm.[4]

LC-MS/MS Method for Swine Tissues

A sensitive LC-MS/MS method for the simultaneous determination of this compound and Olaquindox related residues in swine muscle and liver has been developed.[1][9]

  • Extraction: Tissue samples are extracted with an acidic solution of methanol and metaphosphoric acid.[1][9]

  • Clean-up: Solid-phase extraction (SPE) is used for sample clean-up.[1][9]

  • Chromatography: A C18 column is typically used for chromatographic separation.[1][9]

  • Detection: Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[1][9]

ELISA Method

An indirect competitive ELISA (ic-ELISA) has been developed to detect quinoxaline-2-carboxylic acid (QCA), the marker residue of this compound, in edible tissues.[11]

  • Principle: The assay is based on the competition between the QCA in the sample and a QCA-enzyme conjugate for a limited number of anti-QCA antibody binding sites coated on a microtiter plate.

  • Procedure: The sample extract is incubated in the antibody-coated wells along with the enzyme conjugate. After a washing step, a substrate is added, and the color development is measured. The intensity of the color is inversely proportional to the concentration of QCA in the sample.

Visualizing Workflows and Decision Making

The following diagrams, created using the DOT language, illustrate a general experimental workflow for this compound detection and a logical process for selecting an appropriate analytical method.

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception (Feed/Tissue) Sample_Homogenization Sample Homogenization Sample_Reception->Sample_Homogenization Sample_Weighing Sample Weighing Sample_Homogenization->Sample_Weighing Extraction Extraction (e.g., Solvent, Acid) Sample_Weighing->Extraction Clean_up Clean-up (e.g., SPE) Extraction->Clean_up Instrumental_Analysis Instrumental Analysis (HPLC-UV, LC-MS/MS, ELISA) Clean_up->Instrumental_Analysis Data_Processing Data Processing Instrumental_Analysis->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: General experimental workflow for this compound detection.

Caption: Decision tree for selecting a this compound detection method.

References

Navigating Growth Promotion in Nursery Pigs: A Comparative Analysis of Carbadox and Natural Feed Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of swine production, the pursuit of optimal growth and health in nursery pigs remains a paramount objective. For decades, carbadox has been a widely used antimicrobial agent for promoting growth and controlling enteric diseases. However, increasing regulatory scrutiny and consumer demand for antibiotic-free production have spurred significant research into natural feed additives as viable alternatives. This guide provides a comprehensive comparison of the efficacy of this compound versus a range of natural feed additives, supported by experimental data, detailed protocols, and an examination of their underlying mechanisms of action.

Performance Metrics: A Head-to-Head Comparison

The efficacy of any growth promoter is primarily measured by its impact on key performance indicators: Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR). The following table summarizes the comparative performance of this compound and various natural feed additives based on a meta-analysis of multiple studies.

Feed Additive CategoryTreatment GroupAverage Daily Gain (ADG)Average Daily Feed Intake (ADFI)Feed Conversion Ratio (FCR/G:F)Key Findings & Citations
This compound (Control) This compound (25-55 g/ton )Generally higher or comparable to alternativesOften increasedConsistently improvedThis compound consistently improves ADG and FCR in nursery pigs.[1][2][3]
Phytogenics Essential oils, herbal extractsComparable to this compoundSimilar to this compoundComparable or slightly improved in later phasesPhytogenic feed additives (PFAs) have shown similar overall growth performance to this compound, with some studies indicating improved feed efficiency in later nursery phases.[4] A blend of organic acids and phytogenics can be a viable alternative to in-feed antibiotics.[5][6]
Organic Acids Formic, propionic, butyric acids, etc.Comparable to this compoundSimilar to this compoundComparableBlends of organic acids have demonstrated performance benefits similar to this compound, suggesting they are a viable alternative.[2]
Probiotics Bacillus subtilis, Lactobacillus sp.Comparable to this compoundSimilar to this compoundComparableCertain probiotic strains, like Bacillus subtilis, can enhance disease resistance and promote growth in weaned pigs, though the performance may be slightly less prominent than this compound.[1]
Prebiotics Mannan-oligosaccharides (MOS)Did not consistently improve performanceNo consistent effectNo consistent improvementIn some studies, prebiotics like MOS did not show a consistent improvement in growth performance compared to this compound.[1]

Delving into the Mechanisms: Signaling Pathways

The observed effects on growth performance are a manifestation of the distinct molecular mechanisms of action of these feed additives.

This compound: DNA Synthesis Inhibition

This compound primarily exerts its antimicrobial effect by interfering with bacterial DNA synthesis. It intercalates with DNA, leading to inhibition of DNA gyrase and subsequent cell death. This broad-spectrum activity reduces the overall microbial load in the gut, thereby mitigating the impact of pathogenic bacteria and reducing competition for nutrients.

carbadox_mechanism This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Bacterial_Cell->DNA_Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to phytogenic_nfkb_pathway cluster_cell Intestinal Epithelial Cell LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor Phosphorylates & Inactivates NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->Proinflammatory_Genes Activates Transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation Phytogenics Phytogenic Compounds Phytogenics->IKK Inhibits probiotic_tlr_pathway cluster_cell Intestinal Epithelial Cell Probiotic Probiotic Microbe TLR2 TLR2 Probiotic->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Signaling_Cascade Signaling Cascade MyD88->Signaling_Cascade Immune_Modulation Immune Modulation (e.g., Cytokine Production, Tight Junction Protein Expression) Signaling_Cascade->Immune_Modulation experimental_workflow cluster_treatments Dietary Treatments Start Start: Weaning of Piglets Acclimation Acclimation Period (e.g., 5-7 days) Start->Acclimation Randomization Randomization to Treatment Groups Acclimation->Randomization Control Control Diet Randomization->Control This compound This compound Diet Randomization->this compound Natural_Additive Natural Additive Diet(s) Randomization->Natural_Additive Feeding_Trial Feeding Trial (e.g., 28-42 days) Control->Feeding_Trial This compound->Feeding_Trial Natural_Additive->Feeding_Trial Data_Collection Data Collection: - ADG, ADFI, FCR - Health Scores - Sample Collection (Blood, Feces, Tissues) Feeding_Trial->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

References

A Comparative Analysis of Carbadox and Furazolidone for the Management of Porcine Salmonellosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Carbadox and furazolidone, two antimicrobial agents previously utilized in the swine industry for the treatment and control of salmonellosis, primarily caused by Salmonella choleraesuis. This document is intended for researchers, scientists, and drug development professionals, offering an objective overview of their efficacy, mechanisms of action, and experimental validation.

Executive Summary

This compound and furazolidone have been employed in swine production to mitigate the clinical and economic impact of Salmonella infections. Both compounds exhibit antibacterial properties, but their efficacy and mechanisms of action differ significantly. Experimental data indicates that while both drugs can offer some therapeutic benefits, they are only partially effective in treating established Salmonella choleraesuis infections in swine. Notably, surviving pigs treated with either drug have shown improved body weight gains compared to their non-medicated counterparts. The choice between these agents, when legally permissible, involves considerations of efficacy against specific clinical presentations, potential for antimicrobial resistance, and safety profiles.

Performance Data in Swine

A key comparative study provides insights into the in-vivo performance of this compound and furazolidone in treating experimentally induced Salmonella choleraesuis var kunzendorf infections in swine.

Table 1: Comparative Efficacy of this compound and Furazolidone in Treating Experimental Salmonella choleraesuis Infection in Swine

ParameterNon-Medicated ControlThis compound (50 g/ton )Furazolidone
Experiment 1: Mortality Rate Lower than medicated groupsHigher than furazolidone groupLower than this compound group
Experiment 2: Mortality Rate Little difference from medicated groupsLittle difference from controlLittle difference from control
Body Weight Gain (surviving pigs) Significantly lower than medicated groups (P < 0.05)Significantly higher than control (P < 0.05)Significantly higher than control (P < 0.05)

Source: Adapted from Olson, L.D., et al. (1977). Comparison of furazolidone and this compound in the feed for treatment of Salmonella choleraesuis in swine. Am J Vet Res. 38(10):1471-7.[1]

It is important to note that in these studies, medication did not markedly decrease rectal temperature, and issues such as vomiting and anorexia were observed in infected swine receiving medicated feed.[1]

Another study focusing on this compound demonstrated its effectiveness in maintaining growth performance in the face of a Salmonella challenge.

Table 2: Efficacy of this compound in a Salmonella Challenge Study

ParameterControl (0 g/ton )This compound (50 g/ton )Unit Change
Average Daily Gain (lb/day) 0.5340.723+ 0.189
Feed/Gain Ratio 3.202.85- 0.35

Source: Adapted from a Phibro Animal Health Corporation publication, citing the 1977 Olson et al. study.

Mechanisms of Action

The antibacterial effects of this compound and furazolidone stem from their interaction with bacterial DNA, albeit through different pathways.

This compound: DNA Damage and SOS Response Induction

This compound is a quinoxaline derivative that acts as a DNA damaging agent.[2][3] Its mechanism involves the inhibition of DNA synthesis and the potential to break existing DNA strands, leading to a bactericidal effect. This DNA damage triggers the bacterial SOS response, a complex regulatory network aimed at repairing DNA and enhancing cell survival. In Salmonella, the induction of the SOS pathway by this compound has been documented.[3] This can, however, have unintended consequences, such as the induction of prophages that can transfer virulence and antibiotic resistance genes to other bacteria.[2][3][4]

Carbadox_Mechanism This compound This compound BacterialCell Salmonella Cell This compound->BacterialCell Enters DNA Bacterial DNA This compound->DNA Interacts with DNA_Damage DNA Strand Breaks & Inhibition of Synthesis DNA->DNA_Damage SOS_Response SOS Response Activation Prophage_Induction Prophage Induction SOS_Response->Prophage_Induction DNA_Damage->SOS_Response Triggers Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Gene_Transfer Horizontal Gene Transfer (Virulence & Resistance) Prophage_Induction->Gene_Transfer

Caption: Mechanism of action of this compound against Salmonella.

Furazolidone: Nitroreduction and DNA Adduct Formation

Furazolidone, a nitrofuran derivative, requires intracellular activation to exert its bactericidal effect. Bacterial nitroreductases reduce the nitro group of furazolidone, generating highly reactive intermediates. These intermediates can then bind to and damage bacterial DNA, causing strand breaks and cross-linking, which ultimately leads to cell death.

Furazolidone_Mechanism Furazolidone Furazolidone BacterialCell Salmonella Cell Furazolidone->BacterialCell Enters Nitroreductases Bacterial Nitroreductases Furazolidone->Nitroreductases Metabolized by Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates DNA Bacterial DNA Reactive_Intermediates->DNA Binds to DNA_Damage DNA Strand Breaks & Cross-linking DNA->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of Furazolidone against Salmonella.

Experimental Protocols

The following outlines a representative experimental design for evaluating the efficacy of in-feed antimicrobials against Salmonella in swine, based on methodologies reported in the literature.

Key Experimental Workflow

Experimental_Workflow cluster_preparation Preparation Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase Animal_Selection Pig Selection (e.g., weaned pigs, Salmonella-free) Acclimation Acclimation Period Animal_Selection->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Challenge Oral Challenge with Salmonella choleraesuis (e.g., 10^8 CFU) Randomization->Challenge Treatment_Groups Treatment Groups: - Control (No medication) - this compound (e.g., 50 g/ton) - Furazolidone Challenge->Treatment_Groups Clinical_Signs Daily Monitoring: - Rectal Temperature - Clinical Signs (diarrhea, etc.) Treatment_Groups->Clinical_Signs Performance_Data Data Collection: - Body Weight - Feed Consumption Treatment_Groups->Performance_Data Bacteriology Bacteriological Sampling: - Fecal Shedding - Tissue Colonization (post-mortem) Treatment_Groups->Bacteriology

Caption: Generalized experimental workflow for a swine salmonellosis study.

1. Animal Model:

  • Species: Swine, typically early-weaned pigs.

  • Health Status: Sourced from a herd free of salmonellosis and other relevant pathogens.

  • Acclimation: Animals are acclimated to the research facility and housing conditions for a period of at least one week prior to the start of the experiment.

2. Experimental Design:

  • Groups: Animals are randomly allocated to different treatment groups, including a non-medicated control group, a this compound-treated group, and a furazolidone-treated group.

  • Housing: Pigs are housed in pens with controlled environmental conditions.

3. Challenge Inoculum:

  • Organism: A pathogenic strain of Salmonella choleraesuis var kunzendorf.

  • Dosage: A common oral challenge dose is 10⁸ colony-forming units (CFU) to establish infection.[5][6]

  • Administration: The inoculum is administered orally to each pig.

4. Treatment Administration:

  • This compound: Administered in the feed at a concentration of 50 g/ton .

  • Furazolidone: Administered in the feed at a specified concentration.

  • Duration: Medicated feed is provided for a defined period, for example, throughout the study or for a specific number of weeks.

5. Data Collection and Analysis:

  • Clinical Observations: Daily monitoring for clinical signs of salmonellosis, including diarrhea, lethargy, and changes in behavior. Rectal temperatures are recorded daily.

  • Performance Metrics: Body weight and feed consumption are measured regularly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed efficiency (G:F).

  • Bacteriology: Fecal samples may be collected to monitor the shedding of Salmonella. At the end of the study, pigs are euthanized, and tissue samples (e.g., lymph nodes, spleen, liver) are collected for bacteriological culture to determine the extent of internal colonization.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Antimicrobial Resistance

The development of antimicrobial resistance is a critical consideration in the use of any antibacterial agent.

  • This compound: One study on the subtherapeutic use of this compound in growing swine found that it did not appear to significantly increase the prevalence of antimicrobial-resistant Salmonella in market-age swine.[7] However, as this compound can induce the SOS response, there is a theoretical potential for it to promote the horizontal transfer of resistance genes.[2][3][4]

  • Furazolidone: There is a lack of direct comparative studies on the propensity of furazolidone to induce Salmonella resistance in swine in vivo.

Conclusion

Both this compound and furazolidone have demonstrated a degree of efficacy in mitigating the effects of Salmonella choleraesuis infection in swine, particularly in improving the growth performance of surviving animals. Their mechanisms of action both target bacterial DNA, but through distinct biochemical pathways. The decision to use either compound, in jurisdictions where they are approved, requires careful consideration of the specific clinical situation, the potential for the development of antimicrobial resistance, and prevailing regulatory guidelines. Further research into alternative and more comprehensively effective treatments for porcine salmonellosis is warranted.

References

Navigating Carbadox Metabolite Confirmation in Liver: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of carbadox metabolites in liver tissue is a critical concern due to the carcinogenic nature of some of its residues. This guide provides a comprehensive comparison of validated analytical methods, presenting their performance data, detailed experimental protocols, and workflow visualizations to aid in selecting the most appropriate technique for your research or monitoring needs.

This compound, an antimicrobial drug used to control swine dysentery and promote growth, metabolizes into several compounds. The primary non-carcinogenic marker residue is quinoxaline-2-carboxylic acid (QCA). However, the persistence of the carcinogenic metabolite, desoxythis compound (DCBX), is a significant food safety issue. This has led to regulatory scrutiny, including the revocation by the U.S. Food and Drug Administration (FDA) of the approved testing method that relies solely on QCA, as it may not accurately reflect the presence of carcinogenic residues.[1][2][3][4] Consequently, methods capable of detecting both QCA and DCBX are of paramount importance.

This guide explores and compares three principal analytical techniques for the confirmation of this compound metabolites in liver: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Performance Comparison of Analytical Methods

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative data for the detection of key this compound metabolites in liver tissue using various validated methods.

MethodMetabolite(s)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
LC-MS/MS QCA, DCBX, and others0.01 - 0.250.02 - 0.579.1 - 91.1[5]
LC-MS/MS QCA0.4 (CCα), 1.2 (CCβ)--[6]
LC-MS/MS QCA, MQCA-0.162.4 - 118[7]
UPLC-MS/MS MQCA1.515.0273.6 - 89.0[8]
LC-APCI-MS/MS This compound, QCA, MQCA0.12 - 0.41 (CCβ)1.0 (Validated at)60 - 101[9]
GC-MS QCA--Correlates well with LC-MS/MS (r² = 0.9799)[10]
ic-ELISA QCA0.83 (Detection Capability)-57 - 108[11]

Note: CCα (decision limit) and CCβ (detection capability) are performance characteristics defined in Commission Decision 2002/657/EC.

Experimental Workflows

Visualizing the experimental process is crucial for understanding the complexity and resource requirements of each method. The following diagrams, generated using Graphviz, illustrate the typical workflows for LC-MS/MS and ELISA-based methods for this compound metabolite analysis in liver.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Liver Liver Tissue Homogenization Hydrolysis Alkaline or Enzymatic Hydrolysis Liver->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction (SPE) Hydrolysis->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC Sample Injection MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Quant Quantification MSMS->Quant Confirm Confirmation Quant->Confirm

Caption: Workflow for LC-MS/MS analysis of this compound metabolites.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_detection Detection Liver Liver Tissue Homogenization Extraction Extraction Liver->Extraction Plate Coating Plate with Antibody/Antigen Extraction->Plate Incubation Incubation with Sample and Enzyme Conjugate Plate->Incubation Wash Washing Steps Incubation->Wash Substrate Addition of Substrate Wash->Substrate Reader Plate Reader (Colorimetric Detection) Substrate->Reader Calc Calculation of Results Reader->Calc

Caption: General workflow for ELISA-based screening of this compound metabolites.

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for QCA and DCBX

This protocol is a synthesized example based on common practices described in the literature.[5][6]

a. Sample Preparation:

  • Homogenization: Homogenize 2 grams of porcine liver tissue.

  • Hydrolysis (for total QCA): For the determination of total QCA (free and protein-bound), subject the homogenized tissue to alkaline hydrolysis.

  • Extraction:

    • For simultaneous extraction of multiple metabolites, use a solution such as 2% metaphosphoric acid in 20% methanol.[5]

    • Perform liquid-liquid extraction with a suitable organic solvent.

  • Clean-up:

    • Utilize solid-phase extraction (SPE) cartridges (e.g., Oasis MAX) for sample clean-up.[5][7]

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

b. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid is commonly used.

    • Flow Rate: Typically around 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect different metabolites.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for QCA

While less common now, GC-MS has been a historically important method.

a. Sample Preparation:

  • Hydrolysis: Alkaline hydrolysis to release bound QCA.

  • Extraction: Liquid-liquid extraction to isolate QCA.

  • Derivatization: QCA is a polar and non-volatile compound, requiring derivatization (e.g., methylation) to make it suitable for GC analysis.

  • Clean-up: Additional clean-up steps may be necessary to remove interfering substances.

b. GC-MS Analysis:

  • Gas Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column.

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for QCA Screening

ELISA is a high-throughput screening method.

a. Sample Preparation:

  • Homogenization: Homogenize liver tissue.

  • Extraction: Extract QCA using a suitable buffer or solvent. The extraction for ELISA is typically simpler than for chromatographic methods.

b. ELISA Procedure (Competitive Indirect ELISA example):

  • Coating: Coat microtiter plate wells with a QCA-protein conjugate.

  • Incubation: Add the sample extract and a specific anti-QCA antibody to the wells. QCA in the sample will compete with the coated QCA for antibody binding.

  • Washing: Wash the plate to remove unbound components.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.

  • Washing: Wash the plate again.

  • Substrate: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

  • Detection: Measure the absorbance using a microplate reader. The color intensity is inversely proportional to the amount of QCA in the sample.

Method Comparison and Recommendations

  • LC-MS/MS stands out as the gold standard for the confirmation of this compound metabolites. Its high sensitivity, selectivity, and ability to simultaneously quantify multiple analytes, including the critical carcinogenic metabolite DCBX, make it the most reliable method for regulatory and research purposes.[5] The flexibility in ionization modes allows for the detection of a broader range of metabolites.

  • GC-MS can be a reliable method for QCA confirmation, and historical data shows good correlation with LC-MS/MS.[10] However, the requirement for a derivatization step adds complexity and potential for variability to the sample preparation process. It is also less suited for the analysis of a wide range of metabolites simultaneously compared to LC-MS/MS.

  • ELISA is a valuable tool for high-throughput screening of a large number of samples due to its speed and lower cost per sample. It can be effectively used to identify presumptive positive samples that can then be confirmed by a more definitive method like LC-MS/MS. However, ELISA is generally less specific than chromatographic methods and is typically designed to detect a single analyte (e.g., QCA).

Conclusion

The choice of an analytical method for this compound metabolite confirmation in liver depends on the specific requirements of the study. For comprehensive and definitive analysis, particularly for regulatory compliance and food safety monitoring that necessitates the detection of the carcinogenic residue DCBX, LC-MS/MS is the recommended method . Its superior sensitivity, selectivity, and multiplexing capabilities provide the most robust and reliable data. GC-MS offers a viable, albeit more laborious, alternative for QCA confirmation. ELISA serves as an excellent and cost-effective preliminary screening tool to handle large sample volumes. Given the evolving regulatory landscape and the focus on food safety, methods that can accurately quantify both the marker residue QCA and the carcinogenic metabolite DCBX are essential for protecting public health.

References

Evaluating Carbadox Alternatives: A Comparative Guide for Swine Gut Health

Author: BenchChem Technical Support Team. Date: November 2025

The use of in-feed antibiotics, such as Carbadox, has long been a standard practice in the swine industry to promote growth and control enteric diseases. However, due to concerns over antimicrobial resistance, there is a growing demand for effective alternatives. This guide provides a comprehensive comparison of various this compound alternatives, focusing on their impact on swine gut health, with supporting experimental data, detailed protocols, and visualizations of their mechanisms of action.

Performance Data: A Head-to-Head Comparison

The following tables summarize the quantitative data from various studies comparing the performance of this compound with its alternatives.

Table 1: Growth Performance in Weaned Pigs

TreatmentAverage Daily Gain (ADG) ( g/day )Average Daily Feed Intake (ADFI) ( g/day )Feed Conversion Ratio (FCR)Reference
Control (No Additive) 4316591.53[1]
This compound (50 g/ton ) 496 - 4976831.38[1][2]
Probiotic (Bacillus subtilis) 4736611.40[2]
Probiotic (Clostridium butyricum) Similar to this compoundSimilar to this compoundSimilar to this compound[3]
Organic/Inorganic Acid Blend Similar to this compoundNot ReportedNot Reported[4]
Essential Oil Blend 4856610.734 (G:F)[1]
Medium-Chain Fatty Acids IntermediateIntermediateNot Reported

Table 2: Intestinal Morphology in Weaned Pigs

TreatmentVillus Height (μm)Crypt Depth (μm)Villus Height:Crypt Depth RatioReference
This compound IncreasedDecreasedIncreased[5][6]
Probiotics IncreasedNo Significant ChangeIncreased[7]
Organic Acids IncreasedNo Significant ChangeIncreased
Essential Oils IncreasedNo Significant ChangeIncreased[8]

Table 3: Gut Microbiota Modulation

TreatmentKey Microbial ChangesReference
This compound ↑ Prevotella (relative abundance), ↓ Bacterial Richness (initially)[9][10][11][12]
Probiotic (Bacillus subtilis) ↑ Lactobacillus, ↑ Bifidobacterium[13]
Organic Acids ↓ E. coli, ↑ Lactobacillus[14][15]
Essential Oils ↓ E. coli[16]

Table 4: Immune Response Modulation

TreatmentKey Cytokine ChangesReference
This compound ↓ IL-1β, ↑ IL-10 (tendency)[5][6][17][18]
Probiotic (Bacillus subtilis) ↓ IL-6, ↓ PTGS2 (COX-2)[2]
Essential Oils ↓ Plasma Cortisol and Lysozyme[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and its alternatives.

16S rRNA Gene Sequencing for Gut Microbiota Analysis

Objective: To characterize the composition and diversity of the gut microbiota in response to different dietary treatments.

Methodology:

  • Fecal Sample Collection: Collect fresh fecal samples from individual pigs at specified time points during the trial. Immediately freeze samples at -80°C until DNA extraction.

  • DNA Extraction:

    • Thaw fecal samples on ice.

    • Homogenize a subsample (e.g., 200 mg) in a lysis buffer.

    • Perform mechanical lysis (bead beating) to disrupt bacterial cell walls.

    • Purify the DNA using a commercial DNA extraction kit following the manufacturer's instructions.

    • Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

  • PCR Amplification of the 16S rRNA Gene:

    • Amplify a specific variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

    • Perform PCR in triplicate for each sample to minimize amplification bias.

    • Verify the size of the PCR products by gel electrophoresis.

  • Library Preparation and Sequencing:

    • Pool the triplicate PCR products for each sample.

    • Purify the pooled amplicons.

    • Attach sequencing adapters and barcodes to the amplicons to create a sequencing library.

    • Quantify and pool the libraries.

    • Perform paired-end sequencing on an Illumina MiSeq or a similar platform.

  • Bioinformatic Analysis:

    • Demultiplex the raw sequencing reads based on barcodes.

    • Perform quality filtering and trimming of the reads.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

    • Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) metrics.

    • Perform statistical analysis to identify significant differences in microbial composition and diversity between treatment groups.

Short-Chain Fatty Acid (SCFA) Analysis

Objective: To quantify the concentration of major SCFAs (acetate, propionate, and butyrate) in the gut as indicators of microbial fermentation.

Methodology:

  • Sample Collection and Preparation:

    • Collect fecal or cecal content samples and immediately freeze them at -80°C.

    • Thaw samples on ice.

    • Homogenize a known amount of the sample in a suitable extraction solvent (e.g., a mixture of water and acetonitrile).

    • Add an internal standard (e.g., 2-ethylbutyric acid) to each sample for accurate quantification.

    • Centrifuge the homogenate to pellet solid debris.

  • Derivatization (Optional but Recommended for GC-FID):

    • Acidify the supernatant.

    • Extract the SCFAs into an organic solvent (e.g., diethyl ether).

    • Derivatize the SCFAs to make them more volatile for gas chromatography (GC) analysis.

  • Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis:

    • Inject the prepared sample into a GC system equipped with a suitable capillary column (e.g., a wax column).

    • Separate the SCFAs based on their boiling points and interaction with the column's stationary phase.

    • Detect the eluted SCFAs using a flame ionization detector.

  • Quantification:

    • Create a standard curve using known concentrations of acetate, propionate, and butyrate.

    • Calculate the concentration of each SCFA in the samples by comparing their peak areas to the standard curve and correcting for the internal standard.

Cytokine and Immune Marker Analysis

Objective: To assess the immunomodulatory effects of the dietary treatments by measuring the levels of key cytokines and other immune markers.

Methodology:

  • Sample Collection:

    • Collect blood samples via venipuncture into appropriate tubes (e.g., EDTA tubes for plasma).

    • Collect intestinal tissue samples (e.g., jejunum, ileum) and immediately snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma and store it at -80°C.

    • Tissue Homogenates: Homogenize the frozen tissue samples in a lysis buffer containing protease inhibitors. Centrifuge the homogenate to clarify the supernatant.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use commercially available porcine-specific ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-10).

    • Follow the manufacturer's protocol, which typically involves:

      • Coating a microplate with a capture antibody specific to the target cytokine.

      • Adding the samples and standards to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Adding a detection antibody conjugated to an enzyme.

      • Adding a substrate that reacts with the enzyme to produce a measurable color change.

    • Measure the absorbance using a microplate reader.

  • Multiplex Immunoassay (e.g., Luminex):

    • For simultaneous measurement of multiple cytokines, use a multiplex immunoassay kit.

    • The principle is similar to ELISA but uses fluorescently coded beads, each coated with a specific capture antibody.

    • Analyze the beads using a specialized flow cytometer that can identify the bead (and thus the cytokine) and quantify the amount of bound detection antibody.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Normalize tissue cytokine concentrations to the total protein content of the homogenate.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and mechanisms of action for this compound and its alternatives.

Carbadox_Mechanism cluster_bacteria Bacterial Cell DNA Bacterial DNA SOS SOS Response (DNA Repair) DNA->SOS Induces Prophage Prophage Lysis Bacterial Lysis Prophage->Lysis Leads to This compound This compound This compound->DNA Intercalates and causes mutations This compound->Prophage Induces

Mechanism of Action of this compound

Probiotics_Mechanism cluster_gut Swine Gut Lumen cluster_epithelium Intestinal Epithelium Probiotics Probiotics Pathogens Pathogenic Bacteria Probiotics->Pathogens Competitive Exclusion Beneficial Beneficial Bacteria Probiotics->Beneficial Stimulates Growth EpithelialCells Epithelial Cells Probiotics->EpithelialCells Enhances Barrier Function ImmuneCells Gut-Associated Lymphoid Tissue (GALT) Probiotics->ImmuneCells Modulates Immune Response Nutrients Nutrients TightJunctions Tight Junctions EpithelialCells->TightJunctions

Modes of Action of Probiotics

OrganicAcids_Mechanism cluster_stomach Stomach cluster_intestine Intestine OrganicAcids Organic Acids StomachpH Decreased pH OrganicAcids->StomachpH PathogenGrowth Inhibition of Pathogen Growth OrganicAcids->PathogenGrowth Villus Increased Villus Height OrganicAcids->Villus Pepsin Increased Pepsin Activity StomachpH->Pepsin

Effects of Organic Acids on Swine Gut

EssentialOils_Mechanism cluster_cell Intestinal Epithelial Cell EssentialOils Essential Oils NFkB NF-κB Signaling Pathway EssentialOils->NFkB Inhibits TLR4 Toll-like Receptor 4 (TLR4) TLR4->NFkB Activates InflammatoryCytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->InflammatoryCytokines Upregulates LPS Lipopolysaccharide (LPS) from Gram-negative bacteria LPS->TLR4 Activates

Anti-inflammatory Action of Essential Oils

Conclusion

This guide provides a comparative overview of this compound alternatives for improving swine gut health. The data suggests that probiotics, organic acids, and essential oils can be effective in promoting growth, modulating the gut microbiota, and enhancing intestinal health. However, the efficacy of these alternatives can vary depending on the specific product, dosage, and environmental conditions. Researchers and drug development professionals should consider the multifaceted nature of these alternatives and conduct further studies to optimize their application in swine production. The provided experimental protocols and mechanistic diagrams serve as a foundation for future research and development in this critical area.

References

Safety Operating Guide

Safeguarding Health and Environment: A Comprehensive Guide to Carbadox Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Carbadox, a veterinary drug recognized as a carcinogen, is a critical component of laboratory safety and environmental responsibility.[1][2][3] Adherence to stringent disposal protocols is essential to mitigate risks to human health and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to follow all safety precautions to minimize exposure risks. This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

Personal Protective Equipment (PPE) and Handling:

  • Special Instructions: Always obtain and review the specific Safety Data Sheet (SDS) for the this compound product in use before handling.[4][5]

  • Personal Protective Gear: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. In situations where dust may be generated, a dust mask or respirator is necessary.[4][6]

  • Hygiene Practices: After handling this compound, thoroughly wash your face, hands, and any exposed skin.[4] Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[4][5]

  • Ventilation: Ensure adequate ventilation, especially when working in confined spaces, to avoid inhalation of dust or fumes.[4]

  • Storage: Store this compound in a securely locked, dry, cool, and well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[4][5]

This compound Disposal Procedures

The primary methods for the disposal of this compound are through incineration or by engaging a licensed waste disposal company. These methods are designed to destroy the hazardous properties of the chemical and prevent its release into the environment.

Recommended Disposal Methods:

Disposal MethodDescriptionKey Considerations
Incineration The recommended method for the complete destruction of this compound.[7]Must be carried out in a chemical incinerator equipped with an afterburner and scrubber.[8] Extra caution is required during ignition due to the flammable nature of this compound.[8]
Licensed Waste Disposal Company Transferring the waste to a company that specializes in handling and disposing of hazardous chemical waste.This ensures that the disposal is compliant with all local, state, and federal regulations.[8][9]
Landfill (with precautions) Involves puncturing the container to prevent reuse and burying it in an authorized landfill.[9]This method should only be used if incineration or a licensed disposal service is not available and must be in accordance with local regulations.

Experimental Protocol: Laboratory-Scale Spill Cleanup

In the event of a small-scale laboratory spill, the following protocol should be initiated immediately to contain and decontaminate the area.

Materials:

  • Personal Protective Equipment (as listed above)

  • Absorbent material (e.g., cat litter, sawdust, or flour for liquids)[10]

  • Sealable plastic bags or containers for waste

  • Shovel or scoop

  • Cleaning and decontamination solutions

Procedure:

  • Evacuate and Secure: If the spill is significant, evacuate the immediate area.

  • Containment: For liquid spills, use an absorbent material like cat litter or sawdust to solidify the liquid.[10] For solid spills, carefully cover the powder with a plastic sheet or tarp to minimize dust.[5]

  • Collection: Moisten the spilled solid material slightly to prevent dusting, then carefully sweep or scoop the material into a sealable container.[8]

  • Decontamination: Clean the contaminated surface thoroughly with an appropriate cleaning agent.

  • Disposal: The sealed container with the collected waste should be clearly labeled as hazardous and disposed of through an approved waste disposal plant or a licensed disposal company.[4][5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

CarbadoxDisposalWorkflow start This compound Waste Generated assess_quantity Assess Quantity and Type of Waste start->assess_quantity is_spill Is it a Spill? assess_quantity->is_spill spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes package_waste Securely Package and Label Waste is_spill->package_waste No spill_cleanup->package_waste disposal_options Evaluate Disposal Options package_waste->disposal_options incineration High-Temperature Incineration disposal_options->incineration Preferred Method licensed_disposal Licensed Disposal Company disposal_options->licensed_disposal Alternative Method end Disposal Complete & Documented incineration->end licensed_disposal->end

This compound Disposal Workflow

Environmental Hazards and Regulatory Context

This compound and its metabolites have been detected in surface waters, posing a risk to aquatic ecosystems.[1][11] The primary route of environmental entry is through the waste from treated animals and improper disposal of the drug.[6] In the environment, this compound tends to bind to soil and sediment.[6] Due to its carcinogenic properties and environmental risks, regulatory bodies such as the FDA have taken steps to withdraw its approval for use in food-producing animals.[3][12] It is crucial for all personnel handling this substance to be aware of these hazards and to comply with all disposal regulations to prevent environmental contamination.

References

Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Carbadox

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Carbadox, a known carcinogen and suspected mutagen, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.

Hazard Summary

This compound is a yellow crystalline solid that is harmful if swallowed and may cause cancer.[1] It has also been shown to be mutagenic, meaning it can cause changes to cellular DNA.[1] Inhalation and skin contact should be avoided.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Respiratory Protection NIOSH-approved RespiratorA dust mask or respirator should be worn to prevent inhalation of this compound dust.[2] If the occupational exposure limit is exceeded, a respirator with a sufficient protection factor is necessary.[3]
Hand Protection Chemical-resistant GlovesWear appropriate chemical-resistant gloves. Nitrile gloves are a common choice for handling chemicals.[4] Always inspect gloves for tears or holes before use.
Eye and Face Protection Safety Goggles or Face ShieldTight-sealing safety goggles or a face shield must be worn to protect the eyes and face from dust particles and splashes.[5][6]
Body Protection Protective ClothingWear a lab coat, coveralls, or a chemical-protection suit to prevent skin contact.[1][7] Ensure clothing is regularly cleaned and stored separately from personal items.[5][8]
Foot Protection Closed-toe ShoesAlways wear closed-toe shoes in the laboratory to protect against spills.

Operational and Disposal Plans

Safe handling of this compound extends beyond the use of PPE and includes proper operational procedures and disposal methods.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[3]

  • Avoid Dust Formation: Take care to avoid creating airborne dust when handling the solid compound.[3][7] If appropriate, moisten the substance first to prevent dusting.[7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.[3][9]

  • Storage: Store this compound in a tightly closed container in a dry, well-ventilated place, separated from food and feedstuffs.[5][7]

Spill Management:

  • Minor Spills: For small spills, carefully sweep up the solid material, taking care not to generate dust, and place it in a sealed container for disposal.[7] The area can then be cleaned with soap and water.

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1] Only trained personnel with appropriate PPE should attempt to clean up the spill.[1]

Disposal Plan:

  • Waste Disposal: Dispose of this compound and any contaminated materials, including empty containers and used PPE, as hazardous waste in accordance with local, state, and federal regulations.[9] Do not dispose of this compound by flushing it down the drain.[7]

  • Container Disposal: Empty containers may contain residual dust and should be handled with care.[1] Do not cut, drill, grind, or weld such containers.[1]

Emergency First Aid Procedures

In case of exposure to this compound, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing and shoes.

  • Ingestion: If swallowed, rinse your mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][9]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[9]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Carbadox_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Proceed if safe Weigh_and_Handle Weigh & Handle in Fume Hood Don_PPE->Weigh_and_Handle Enter lab Perform_Experiment Perform Experiment Weigh_and_Handle->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Experiment complete Doff_PPE Doff PPE Decontaminate_Area->Doff_PPE Dispose_Waste Dispose of Waste (Hazardous) Doff_PPE->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.